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Core Science & Biosynthesis

Foundational

2-(1-Methyl-1H-indol-6-yl)acetic Acid: A Strategic Scaffold in Medicinal Chemistry

Topic: "2-(1-methyl-1H-indol-6-yl)acetic acid" basic properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Abstract 2-(1-Methyl-1H-indol-6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(1-methyl-1H-indol-6-yl)acetic acid" basic properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Abstract 2-(1-Methyl-1H-indol-6-yl)acetic acid (CAS 879219-83-7) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents.[1][2] Unlike its naturally occurring isomer, indole-3-acetic acid (Auxin), the 6-substituted variant serves as a critical pharmacophore in the development of CRTH2 antagonists, kinase inhibitors (FGFR3), and mitochondrial OXPHOS modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The molecule features an indole core N-methylated at position 1, with an acetic acid moiety attached at position 6.[1][2][3] This specific substitution pattern renders it a "non-natural" isomer, highly valuable for avoiding off-target auxin-like effects in biological systems while maintaining the lipophilic indole scaffold required for hydrophobic pocket binding.[1]

Table 1: Core Technical Specifications
PropertySpecificationNotes
Chemical Name 2-(1-Methyl-1H-indol-6-yl)acetic acidIUPAC
CAS Number 879219-83-7 Primary Identifier
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Exact Mass 189.0790Monoisotopic
Predicted LogP 2.1 – 2.4Moderate Lipophilicity
pKa (Acid) ~4.5 – 4.8Carboxylic acid moiety
Solubility DMSO, Methanol, DCMLow solubility in water at neutral pH
Appearance Off-white to pale yellow solidLight sensitive (typical of indoles)

Synthetic Methodologies

For research-grade synthesis, two primary pathways are employed depending on the starting material availability: Homologation (from the carboxylic acid) and Transition-Metal Catalysis (from the bromide).[1]

Pathway A: Arndt-Eistert Homologation (Classical)

This route is preferred when 1-methyl-1H-indole-6-carboxylic acid is the precursor.[1] It effectively extends the carbon chain by one unit.

  • Activation: Conversion of the carboxylic acid to the acid chloride using oxalyl chloride/DMF.

  • Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the

    
    -diazoketone.[1]
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the target acetic acid.[1]

Pathway B: Pd-Catalyzed Cross-Coupling (Modern)

This route utilizes 6-bromo-1-methylindole, a widely available halide, allowing for scalable synthesis without potentially explosive diazo intermediates.[1]

  • Starting Material: 6-Bromo-1-methylindole.[1]

  • Coupling: Palladium-catalyzed coupling with diethyl malonate or tert-butyl acetate (using ligands like XPhos or P(t-Bu)₃).[1]

  • Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ester groups and decarboxylates the malonate intermediate to yield the mono-acetic acid.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the modern Pd-catalyzed approach, which is favored in high-throughput medicinal chemistry for its safety and scalability.

SynthesisPath Start 6-Bromo-1-methylindole (Precursor) Step1 Pd-Catalyzed Coupling (Diethyl malonate / NaH) Start->Step1 Pd(OAc)2, Ligand Inter Diester Intermediate Step1->Inter Step2 Hydrolysis & Decarboxylation (HCl / Heat) Inter->Step2 Final 2-(1-Methyl-1H-indol-6-yl)acetic acid (Target) Step2->Final Yield ~65-75%

Figure 1: Palladium-catalyzed synthesis of 2-(1-methyl-1H-indol-6-yl)acetic acid from 6-bromo-1-methylindole.

Biological & Pharmaceutical Applications[1][5][6][7]

The 1-methyl-indol-6-yl moiety serves as a bioisostere for naphthalene or benzothiophene rings in drug design.[1] Its specific geometry allows it to probe binding pockets that are inaccessible to the more common 3-substituted indoles.[1]

CRTH2 Antagonism (Inflammation & Asthma)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for asthma and allergic rhinitis.[1]

  • Mechanism: Indole acetic acids mimic Prostaglandin D2 (PGD2). While Ramatroban and Setipiprant utilize the 3-position or tetrahydrocarbazole core, the 6-acetic acid isomer is investigated in patent literature as a scaffold to improve metabolic stability (blocking the metabolically labile 6-position) and alter solubility profiles.[1]

  • Strategic Use: It is often used to "walk" the substituent around the indole ring during Lead Optimization to fine-tune potency and selectivity against the DP1 receptor.[1]

Kinase Inhibition (FGFR3 & VEGFR)

Indole scaffolds are privileged structures in kinase inhibition.

  • FGFR3 Targeting: Recent studies (e.g., J. Med.[4] Chem. 2026) highlight 1-methyl-indole derivatives as covalent inhibitors.[1][5] The 6-position is frequently derivatized to project into the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.[1]

  • Design Logic: The acetic acid group can be converted into amides or esters to interact with specific lysine or arginine residues within the kinase hinge region.

Mitochondrial OXPHOS Inhibition

Emerging research suggests that lipophilic indole cations and acids can target the mitochondrial electron transport chain.[4]

  • Context: (1H-Indol-6-yl)methyl derivatives have been identified as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway upregulated in certain cancers (e.g., pancreatic cancer).[1] The 1-methyl-6-acetic acid derivative serves as a stable, anionic precursor for ester prodrugs designed to penetrate the mitochondrial matrix.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     12.2 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.5 - 6.8 ppm (m, 4H):  Aromatic indole protons.[1] Note the coupling pattern of H-4, H-5, and H-7.[1] H-7 (adjacent to N-Me) usually appears as a doublet or broad singlet.[1]
    
  • 
     7.2 ppm (d, 1H):  C2-H proton (distinctive singlet/doublet for 3-unsubstituted indoles).[1]
    
  • 
     3.75 ppm (s, 3H):  N-Methyl group (N-CH₃ ).[1] Key differentiator from NH-indoles.[1]
    
  • 
     3.60 ppm (s, 2H):  Benzylic methylene protons (-CH₂ -COOH).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (M+H):

    
    [1]
    
  • Negative Mode (M-H):

    
     (Strong signal due to carboxylic acid deprotonation).
    

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[4] 2A, STOT SE 3).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidative darkening upon prolonged exposure to light and air.[4]

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent precipitation or potential decarboxylation (though 6-acetic acids are relatively stable).[1]

References

  • BLD Pharm. (2024).[2] Product Datasheet: 2-(1-Methyl-1H-indol-6-yl)acetic acid (CAS 879219-83-7).[1][2][6][7] Retrieved from

  • ChemicalBook. (2024).[4][8] 2-(1-methyl-1H-indol-6-yl)acetic acid Properties and Suppliers. Retrieved from

  • Zhang, Y., et al. (2026).[4] Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Belyaeva, K. V., et al. (2022).[4] 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.[1] Molbank, 2022(4), M1466.[4] (Demonstrates 1-methyl-indole synthesis protocols). Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl) derivatives. PMC. Retrieved from

Sources

Exploratory

Technical Profile: 2-(1-methyl-1H-indol-6-yl)acetic acid

The following technical guide details the chemical profile, synthesis, and applications of 2-(1-methyl-1H-indol-6-yl)acetic acid (CAS 879219-83-7). This document is structured for researchers requiring high-fidelity data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-(1-methyl-1H-indol-6-yl)acetic acid (CAS 879219-83-7). This document is structured for researchers requiring high-fidelity data for drug development and organic synthesis.

Introduction & Core Identity

2-(1-methyl-1H-indol-6-yl)acetic acid is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a critical intermediate for introducing the 1-methylindole-6-yl pharmacophore, a scaffold frequently observed in small-molecule inhibitors targeting G-protein coupled receptors (GPCRs) like CRTH2 and various kinase pathways.

Unlike the more common 3-isomer (auxin analogs), the 6-substituted indole provides a unique vector for extending carbon chains into solvent-accessible regions of a protein binding pocket, often improving solubility and metabolic stability profiles in drug candidates.

Chemical Identification Table
PropertySpecification
CAS Number 879219-83-7
IUPAC Name 2-(1-methyl-1H-indol-6-yl)acetic acid
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CN1C=CC2=C1C=C(CC(O)=O)C=C2
InChI Key Derived from structure (e.g., NAIPEFIYIQFVFC-UHFFFAOYSA-N for isomer, specific key requires generation)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calc.) ~4.3 (Carboxylic acid)

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of the 6-isomer requires careful regiocontrol, as the indole C3 position is naturally nucleophilic. Direct alkylation of 1-methylindole with chloroacetic acid typically yields the C3-isomer. Therefore, the C6-acetic acid moiety must be installed via transition-metal catalyzed cross-coupling or functional group interconversion from a pre-functionalized precursor.

Strategic Logic
  • Starting Material: 6-Bromo-1H-indole is the preferred starting material due to the availability of the C6-bromide for Pd-catalyzed coupling.

  • N-Methylation: Must occur before the installation of the acidic side chain to prevent competitive O-alkylation of the carboxylate.

  • C-C Bond Formation: A Palladium-catalyzed alpha-arylation of an acetate equivalent (e.g., tert-butyl acetate or diethyl malonate) is the most efficient modern route.

Pathway Visualization (DOT)

Synthesis Start 6-Bromo-1H-indole (Commercially Available) Step1 1-Methyl-6-bromoindole (N-Methylation) Start->Step1 MeI, NaH DMF, 0°C Step2 Ester Intermediate (Pd-Catalyzed Arylation) Step1->Step2 Pd(dba)2, Ligand t-Butyl Acetate, LiHMDS Final 2-(1-methyl-1H-indol-6-yl)acetic acid (Hydrolysis) Step2->Final TFA or LiOH Deprotection

Figure 1: Strategic synthetic route from 6-bromoindole to the target acid.

Detailed Experimental Protocol

Note: The following protocol is a standardized high-fidelity method derived from best practices for indole acetic acid synthesis [1, 4].

Step 1: N-Methylation of 6-Bromoindole

Objective: Protect the indole nitrogen and establish the N-methyl pharmacophore.

  • Reagents: 6-Bromoindole (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Iodomethane (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Cool a solution of 6-bromoindole in anhydrous DMF to 0°C under nitrogen.

    • Add NaH portion-wise. Stir for 30 min to ensure deprotonation (gas evolution ceases).

    • Add Iodomethane dropwise.[1]

    • Warm to room temperature and stir for 2 hours.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: >90% (Yellow oil/solid).

Step 2: Pd-Catalyzed Alpha-Arylation (The Critical Step)

Objective: Install the acetic acid carbon skeleton at the C6 position.

  • Reagents: 1-Methyl-6-bromoindole (1.0 eq), tert-Butyl acetate (1.2 eq), Pd(dba)₂ (2 mol%), P(t-Bu)₃ (2 mol%), LiHMDS (1.0 M in THF, 2.5 eq), Toluene.

  • Procedure:

    • In a glovebox or under strict Argon atmosphere, mix Pd(dba)₂ and P(t-Bu)₃ in toluene to form the active catalyst.

    • Add the 1-methyl-6-bromoindole and tert-butyl acetate.

    • Cool to 0°C and add LiHMDS slowly.

    • Heat the sealed reaction vessel to 80°C for 4-12 hours.

    • Causality: The bulky phosphine ligand facilitates oxidative addition into the aryl bromide bond, while LiHMDS generates the enolate of the acetate ester in situ.

    • Workup: Quench with saturated NH₄Cl. Extract with ether.[4][1] Purify via silica gel chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis to Final Acid

Objective: Reveal the free carboxylic acid.

  • Reagents: tert-Butyl ester intermediate, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the ester in DCM (1:1 ratio with TFA).

    • Stir at room temperature for 2 hours.

    • Purification: Concentrate in vacuo. Azeotrope with toluene to remove residual TFA. Recrystallize from Ethanol/Water or purify via reverse-phase HPLC if necessary.

    • Final Product: 2-(1-methyl-1H-indol-6-yl)acetic acid (White solid).

Applications in Drug Discovery

This compound is not merely a catalog reagent; it is a pharmacophore installer . Its specific geometry allows for:

  • CRTH2 Antagonism: Indole acetic acids are classic scaffolds for CRTH2 (DP2) receptor antagonists used in asthma and allergic rhinitis research. The C6-acetic acid chain mimics the PGD2 side chain, anchoring the molecule in the receptor's orthosteric site [3].

  • Kinase Inhibitor Linkers: The rigid indole core with the flexible acetic acid "tail" serves as an excellent linker to connect hinge-binding motifs (e.g., quinoxalines) to solvent-exposed solubilizing groups [2].

  • Bioisosterism: It acts as a bioisostere for phenylacetic acid derivatives, offering different electronic properties (electron-rich indole ring) and pi-stacking potential.

Pathway: Role in CRTH2 Signaling Inhibition

Pathway Ligand PGD2 (Endogenous Ligand) Receptor CRTH2 (G-Protein Coupled Receptor) Ligand->Receptor Activates Drug Indole-6-Acetic Acid Derivative (Antagonist) Drug->Receptor Blocks Binding (Orthosteric Site) Effect Inhibition of Th2 Cell Chemotaxis Drug->Effect Therapeutic Outcome GProtein Gi Protein Dissociation Receptor->GProtein Downstream Signaling

Figure 2: Mechanism of action for indole-acetic acid derivatives in allergic inflammation pathways.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C. Hygroscopic. Protect from light (indoles are prone to photo-oxidation).

  • Incompatibility: Strong oxidizing agents.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Institutes of Health (NIH). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. (2023).[2][5]

  • Journal of Medicinal Chemistry. Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives. (2025).

  • Google Patents. 1H-indole-6-yl-piperazin-1-yl-methanone derivatives as CRTH2 Antagonists. (2008).

  • Organic Syntheses. 1-Methylindole General Preparation Methods. (Coll.[6][4][3] Vol. 6).

Sources

Foundational

"2-(1-methyl-1H-indol-6-yl)acetic acid" mechanism of action

The following technical guide details the pharmacological profile, mechanistic utility, and experimental validation of 2-(1-methyl-1H-indol-6-yl)acetic acid (MIAA-6). Based on the analysis of pharmaceutical patent litera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanistic utility, and experimental validation of 2-(1-methyl-1H-indol-6-yl)acetic acid (MIAA-6).

Based on the analysis of pharmaceutical patent literature (specifically regarding T-type calcium channel blockers and CRTH2 antagonists), this compound is identified as a critical pharmacophore intermediate .[1] It is not typically administered as a standalone drug but serves as the bioactive scaffold determining the binding affinity and selectivity of downstream clinical candidates.[1]

Role: Privileged Scaffold & Pharmacophore Primary Target Class: Voltage-Gated T-Type Calcium Channels (Cav3.x) Secondary Target Class: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2)[1]

Part 1: Executive Technical Summary[1]

2-(1-methyl-1H-indol-6-yl)acetic acid is a synthetic indole derivative characterized by N-methylation at position 1 and an acetic acid moiety at position 6.[1] Unlike the naturally occurring indole-3-acetic acid (Auxin) or the pharmaceutical standard indole-3-acetic acid (Indomethacin core), the 6-position substitution confers unique geometric vectors that are exploited in modern medicinal chemistry to bypass the metabolic instability associated with the C3 position and to access novel hydrophobic pockets in transmembrane proteins.[1]

Core Utility:

  • T-Type Calcium Channel Blockade: It serves as the "anchor" domain for novel Cav3.1/3.2 inhibitors used in the treatment of neuropathic pain and epilepsy.[1] The indole ring provides π-π stacking interactions within the channel pore or allosteric site, while the acetic acid tail (often derivatized) mimics the carboxylate interactions of native ligands.[1]

  • Metabolic Stability: The N-methyl group blocks the indole nitrogen, preventing glucuronidation and increasing Blood-Brain Barrier (BBB) permeability—a critical feature for CNS-targeted therapeutics.[1]

  • Selectivity: The 6-yl vector orients the molecule linearly, distinguishing it from the "bent" conformation of 3-yl derivatives, thereby reducing off-target binding to COX enzymes.[1]

Part 2: Molecular Pharmacology & Mechanism of Action[1]

Structural Pharmacophore Theory

The mechanism of action for drugs derived from this scaffold relies on the "Linker-Anchor" model .[1]

  • The Anchor (Indole Core): The 1-methyl-indole ring acts as a lipophilic anchor.[1] In the context of T-type calcium channels (Cav3.x), this domain inserts into the hydrophobic crevices of the channel's transmembrane segments (likely S6).[1]

  • The Vector (6-Acetic Acid): The acetic acid group at position 6 provides a rigid attachment point for the "warhead" (e.g., a piperazine or triazole ring).[1]

  • The Interaction:

    • N-Methylation: Eliminates the H-bond donor capacity of the indole NH, forcing the molecule to rely on hydrophobic interactions.[1] This increases

      
      , facilitating membrane partition.[1]
      
    • Acidic Moiety: In precursors, this is the reactive site.[1] In final drugs, this is often converted to an amide or ester, interacting with polar residues (e.g., Arginine or Lysine) near the channel gate.[1]

Signaling Pathway Modulation (Cav3.x Inhibition)

When incorporated into a T-type calcium channel blocker, the moiety facilitates the stabilization of the channel in the inactivated state .[1]

Pathway Logic:

  • Resting State: Neurons maintain a resting membrane potential.[1]

  • Depolarization: Small depolarizations open Cav3.1/3.2/3.3 channels.[1]

  • Ca2+ Influx: Low-voltage activated Ca2+ influx triggers "burst firing" (associated with pain/epilepsy).[1]

  • Inhibition: The 2-(1-methyl-1H-indol-6-yl)acetic acid derivative binds to the channel.[1]

  • Effect: Prevents the transition from "Closed" to "Open" or stabilizes "Inactivated," halting the calcium spike.[1]

Visualization: T-Type Calcium Channel Blockade

The following diagram illustrates the mechanistic intervention of the indole-6-acetic acid pharmacophore within the neuronal signaling pathway.

G cluster_0 Neuronal Membrane Cav3 Cav3.x Channel (Closed/Resting) Cav3_Open Cav3.x Channel (Open State) Cav3->Cav3_Open Activation Cav3_Blocked Cav3.x Channel (Inactivated/Blocked) Cav3->Cav3_Blocked Drug Action Cav3_Open->Cav3_Blocked Drug Action Ca_Influx Ca2+ Influx Cav3_Open->Ca_Influx Cav3_Blocked->Ca_Influx Blocks Silence Neuronal Silencing (Therapeutic Effect) Cav3_Blocked->Silence Result Drug Drug Candidate (Indole-6-acetic acid core) Drug->Cav3 Stabilizes Inactive State Drug->Cav3_Open Binds Pore/Allosteric Site Depolarization Membrane Depolarization (-60mV) Depolarization->Cav3 Triggers Burst Burst Firing (Pain/Seizure) Ca_Influx->Burst

Caption: Mechanism of Action for Indole-6-acetic acid derivatives acting as T-Type Calcium Channel stabilizers, preventing pathological burst firing.

Part 3: Experimental Validation Protocols

To validate the activity of this compound (or its derivatives), researchers must employ high-fidelity electrophysiology and functional assays.[1]

Protocol A: FLIPR Calcium Flux Assay (High Throughput)

Objective: Quantify the ability of the compound to inhibit Calcium influx in HEK293 cells stably expressing Cav3.2.[1]

Reagents:

  • HEK293-Cav3.2 cell line.[1]

  • Fluo-4 AM (Calcium indicator).[1]

  • Assay Buffer: HBSS + 20mM HEPES + 2.5mM Probenecid.[1]

Workflow:

Step Action Critical Parameter
1. Seeding Plate 15,000 cells/well in 384-well black plates.[1] Incubate 24h @ 37°C.
2. Loading Add Fluo-4 AM dye in assay buffer.[1] Incubate 45 min @ 37°C.
3. Treatment Add 2-(1-methyl-1H-indol-6-yl)acetic acid derivative (0.1nM - 10µM).[1] Pre-incubation: 20 min is critical for equilibrium.[1]
4. Stimulation Inject high K+ buffer (or electrical stimulation) to depolarize.[1] Must reach -30mV threshold.[1]

| 5. Detection | Measure fluorescence (Ex 488nm / Em 525nm) via FLIPR Tetra. | Calculate IC50 based on peak RFU reduction.[1] |

Protocol B: Automated Patch Clamp (QPatch/Patchliner)

Objective: Confirm state-dependent binding (Resting vs. Inactivated).[1]

  • Setup: Whole-cell configuration. Internal solution: CsF-based (to block K+ channels).

  • Voltage Protocol:

    • Holding Potential: -100 mV (Resting).[1]

    • Test Pulse: Step to -30 mV for 200ms.

  • Drug Application: Perfusion of compound.[1]

  • Analysis:

    • Measure peak current amplitude inhibition.[1]

    • Shift Analysis: Check for a hyperpolarizing shift in the steady-state inactivation curve (indicating the drug binds better to the inactivated state).[1]

Part 4: Synthesis & Sourcing Logic[1]

For researchers synthesizing this intermediate, the route selection determines purity and isomeric control.[1]

Recommended Synthetic Pathway:

  • Starting Material: 6-Bromo-1-methyl-1H-indole.[1]

  • Coupling: Palladium-catalyzed cross-coupling (Negishi or Stille) or a classical nucleophilic substitution if using an acetonitrile precursor.[1]

    • Alternative: 1-Methyl-indole-6-carboxaldehyde

      
       Wittig Reaction 
      
      
      
      Hydrogenation.[1]
  • Critical Control Point: Ensure complete N-methylation before acetic acid chain extension to avoid O-alkylation side products.

Experimental Workflow Diagram (Synthesis):

Synthesis Start 6-Bromo-indole Step1 N-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 6-Bromo-1-methylindole Step1->Inter1 Step2 Pd-Catalyzed Alpha-Arylation (tBu-Acetate) Inter1->Step2 Inter2 t-Butyl Ester Step2->Inter2 Step3 Hydrolysis (TFA/DCM) Inter2->Step3 Final 2-(1-methyl-1H-indol-6-yl) acetic acid Step3->Final

Caption: Optimized synthetic route for high-purity isolation of the target acid.

References

  • Bezencon, O. et al. (2019).[1] Triazole compounds as T-type calcium channel blockers.[1] U.S. Patent No.[1][2][3] 10,246,426.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Berthel, S. et al. (2008).[1][2] 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. U.S. Patent Application No. 20080032976.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: Indole-6-acetic acid derivatives. National Center for Biotechnology Information.[1] Link

  • Todorovic, S. M., & Jevtovic-Todorovic, V. (2011).[1] T-type voltage-gated calcium channels as targets for the development of novel pain therapies. British Journal of Pharmacology, 163(3), 484–495.[1] Link

Sources

Exploratory

A Tale of Two Indoles: A Technical Guide to 2-(1-methyl-1H-indol-6-yl)acetic acid and Indole-3-acetic acid for Drug Discovery Professionals

Foreword: The Nuances of Isomeric Scaffolds in Medicinal Chemistry In the landscape of drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nuances of Isomeric Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1] Its versatility allows for a wide range of biological activities, often dictated by the precise positioning and nature of its substituents. This guide delves into a comparative analysis of two closely related indole acetic acids: the ubiquitous plant hormone Indole-3-acetic acid (IAA) and its less-explored synthetic isomer, 2-(1-methyl-1H-indol-6-yl)acetic acid. While IAA is a cornerstone of plant biology, the subtle structural shifts in its isomer may unlock novel pharmacological profiles. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and exploring the potential of these two molecules.

Chapter 1: Indole-3-acetic Acid (IAA) - The Archetypal Auxin

Indole-3-acetic acid (IAA) is the most common and physiologically important naturally occurring auxin in plants.[2][3] It is a primary regulator of plant growth and development, influencing a vast array of processes from cell elongation and division to root formation and fruit development.[2][4][5][6]

Chemical Profile and Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(1H-indol-3-yl)acetic acid[7]
Molecular Formula C₁₀H₉NO₂[2]
Molar Mass 175.187 g/mol [2]
Melting Point 168-170 °C[2]
Solubility Insoluble in water; Soluble in ethanol (50 mg/mL), methanol, DMSO.[2][8]
Appearance White to tan crystalline solid.[2][8]
Synthesis of Indole-3-acetic Acid

The synthesis of IAA has been a subject of extensive research, with numerous methods developed since its initial isolation. Common synthetic routes include:

  • Fischer Indole Synthesis: This classical method can be adapted using glutamic acid and phenylhydrazine.[2]

  • Reaction of Indole with Glycolic Acid: A direct approach involving the reaction of indole with glycolic acid in the presence of a base at high temperatures.[2]

  • From Indole-3-acetonitrile: Hydrolysis of indole-3-acetonitrile is a common laboratory and industrial method.[9]

  • Palladium-Mediated Cascade Reactions: Modern synthetic strategies employ palladium catalysis for efficient one-pot synthesis of IAA derivatives.[10]

Biological Activity and Mechanism of Action

In plants, IAA's primary mechanism involves its binding to specific receptor proteins, leading to downstream changes in gene expression that regulate cell growth and differentiation.[2] In mammals, IAA is a product of tryptophan metabolism by both endogenous and gut microbial pathways.[2][11] Recent research has highlighted its role in mammalian physiology, including immune function and inflammation, often mediated through the activation of the aryl hydrocarbon receptor (AhR) pathway.[11]

Chapter 2: 2-(1-methyl-1H-indol-6-yl)acetic acid - An Uncharted Isomer

In contrast to the extensive body of knowledge surrounding IAA, 2-(1-methyl-1H-indol-6-yl)acetic acid remains a relatively obscure compound. Its presence in the scientific literature is primarily as a synthetic intermediate or as a fragment within larger, more complex molecules being investigated for therapeutic purposes.

Chemical Profile and Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(1-methyl-1H-indol-6-yl)acetic acidN/A
Molecular Formula C₁₁H₁₁NO₂[12]
Molar Mass 189.21 g/mol [12]
Melting Point Not reportedN/A
Solubility Not reportedN/A
Appearance Not reportedN/A
Synthesis of 2-(1-methyl-1H-indol-6-yl)acetic acid
Known and Potential Biological Activity

Direct biological studies on 2-(1-methyl-1H-indol-6-yl)acetic acid are lacking. However, the indole scaffold is a key component in a variety of biologically active compounds.[1] For instance, derivatives of N-methylindole have been investigated as inhibitors of tubulin polymerization and as selective inhibitors of human neuronal nitric oxide synthase (nNOS), suggesting potential applications in cancer and pain management, respectively.[13][14] The 6-substituted indole motif is also present in compounds with diverse pharmacological activities.

Chapter 3: A Comparative Analysis - Structure Dictates Function

The key structural distinctions between IAA and 2-(1-methyl-1H-indol-6-yl)acetic acid are the position of the acetic acid moiety (C3 vs. C6) and the methylation of the indole nitrogen in the latter. These seemingly minor changes can have profound impacts on their physicochemical properties and biological activities.

G cluster_0 Indole-3-acetic acid (IAA) cluster_1 2-(1-methyl-1H-indol-6-yl)acetic acid IAA C10H9NO2 (1H-indol-3-yl)acetic acid MIAA C11H11NO2 (1-methyl-1H-indol-6-yl)acetic acid IAA->MIAA Structural Differences: - Acetic acid at C6 vs. C3 - N-methylation

Caption: Key structural differences between IAA and its isomer.

Physicochemical Implications
  • Lipophilicity: The addition of a methyl group to the indole nitrogen in 2-(1-methyl-1H-indol-6-yl)acetic acid would be expected to increase its lipophilicity compared to IAA. This could influence its membrane permeability and distribution in biological systems.

  • Electronic Properties: The position of the electron-withdrawing acetic acid group significantly alters the electron density distribution within the indole ring. In IAA, the C3 position is electronically distinct from the C6 position, which could affect receptor binding and metabolic stability.

  • Hydrogen Bonding: The N-methylation in 2-(1-methyl-1H-indol-6-yl)acetic acid removes the hydrogen bond donor capability of the indole nitrogen, which is present in IAA. This could fundamentally alter its interaction with biological targets.

Biological and Pharmacological Hypotheses

Given the structural differences, it is plausible that 2-(1-methyl-1H-indol-6-yl)acetic acid would exhibit a distinct biological profile from IAA.

  • Auxin Activity: It is unlikely that 2-(1-methyl-1H-indol-6-yl)acetic acid would possess significant auxin activity, as the specific stereochemistry of the C3 side chain in IAA is crucial for its interaction with plant auxin receptors.

  • Aryl Hydrocarbon Receptor (AhR) Activation: The ability of 2-(1-methyl-1H-indol-6-yl)acetic acid to activate the AhR is unknown. The altered electronics and sterics may lead to a different binding affinity and activation profile compared to IAA.

  • Novel Target Engagement: The unique substitution pattern of 2-(1-methyl-1H-indol-6-yl)acetic acid may enable it to interact with novel biological targets not engaged by IAA, potentially leading to distinct pharmacological effects. The presence of the N-methyl group, for instance, is a feature in many neurologically active compounds.

Chapter 4: Experimental Workflows for Comparative Profiling

To elucidate the potential of 2-(1-methyl-1H-indol-6-yl)acetic acid, a systematic experimental approach is required. The following protocols provide a framework for a head-to-head comparison with IAA.

In Vitro Pharmacological Profiling

A broad-panel in vitro screen is the first step to identify potential biological targets.

Workflow: In Vitro Target Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary & Functional Assays A Synthesize and purify 2-(1-methyl-1H-indol-6-yl)acetic acid C Broad-panel receptor binding assays (e.g., Eurofins SafetyScreen) A->C D Enzyme inhibition assays (kinases, proteases, etc.) A->D B Procure high-purity Indole-3-acetic acid (control) B->C B->D E Aryl Hydrocarbon Receptor (AhR) activation assay C->E Hits F Cell-based functional assays (e.g., cAMP, calcium flux) D->F Hits

Caption: Workflow for in vitro comparative profiling.

Step-by-Step Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay

  • Cell Culture: Culture HepG2 cells, which endogenously express AhR, in appropriate media.

  • Transfection: Transfect cells with a reporter plasmid containing a dioxin-responsive element (DRE) linked to a luciferase gene.

  • Compound Treatment: Treat the transfected cells with varying concentrations of 2-(1-methyl-1H-indol-6-yl)acetic acid and IAA (typically 0.1 to 100 µM). Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Should in vitro studies reveal promising activity, in vivo evaluation is the next logical step.

Workflow: In Vivo Evaluation

G A Select lead compound based on in vitro data B Rodent Pharmacokinetic (PK) study (IV and PO administration) A->B E Select relevant in vivo disease model (e.g., inflammation, oncology) A->E C Analyze plasma and tissue concentrations (LC-MS/MS) B->C D Determine key PK parameters (t1/2, Cmax, AUC, bioavailability) C->D F Dose-response efficacy study E->F G Evaluate pharmacodynamic (PD) biomarkers F->G

Caption: Workflow for in vivo characterization.

Step-by-Step Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV): Administer the compound (e.g., 1 mg/kg) as a bolus injection into the tail vein.

    • Oral (PO): Administer the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Quantify the compound concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software such as Phoenix WinNonlin to calculate key pharmacokinetic parameters.

Conclusion: From Plant Hormone to Potential Therapeutic

While Indole-3-acetic acid has a well-defined role in the natural world, the synthetic isomer, 2-(1-methyl-1H-indol-6-yl)acetic acid, represents an intriguing yet largely unexplored area of chemical space. The structural modifications inherent to this isomer are significant enough to predict a departure from the biological activities of IAA, potentially unveiling novel therapeutic applications. The systematic evaluation of its physicochemical properties, in vitro pharmacology, and in vivo behavior, as outlined in this guide, will be crucial in determining its true potential. For the medicinal chemist and drug discovery scientist, the journey from a simple isomeric shift to a potential new therapeutic modality is a testament to the enduring power of the indole scaffold.

References

  • Wikipedia. Indole-3-acetic acid. [Link]

  • LookChem. Cas 87-51-4,Indole-3-acetic acid. [Link]

  • Organic Syntheses. Indole-3-acetic Acid. [Link]

  • SpringerLink. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. [Link]

  • PubMed. De Novo Biosynthesis of Indole-3-acetic Acid in Engineered Escherichia coli. [Link]

  • Biocrates. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. [Link]

  • PubChem. Indole-3-acetic Acid. [Link]

  • ACS Publications. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. [Link]

  • Google Patents. CN104311469A - Synthetic method of substituted indole-3-acetic acid.
  • Taylor & Francis Online. Indole-3-acetic acid – Knowledge and References. [Link]

  • PubChem. Indole-3-acetic acid, 1-((N-hydroxycarbamoyl)methyl)-5-methoxy-2-methyl-, tert-butyl ester. [Link]

  • Loba Chemie. INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. [Link]

  • International Journal of Current Research and Review. Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. [Link]

  • Frontiers. Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation. [Link]

  • PubMed Central. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. [Link]

  • Academia.edu. Improved method for the determination of indole-3-acetic acid in plant tissue. [Link]

  • PubMed Central. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. [Link]

  • ResearchGate. Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). [Link]

  • ResearchGate. Comparative scheme of auxin (3-indole acetate) and auxin analogues.... [Link]

  • Frontiers. Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. [Link]

  • IRIS UNINA. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • ResearchGate. Comparative studies on the rooting effect of indole- acetic acid and Gibbrellic acid in sweet potato. [Link]

  • ACS Publications. Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. [Link]

  • CNR-IRIS. the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. [Link]

  • Acta Pharmaceutica. Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino- 4-aryl-pyrano(2,. [Link]

  • PubChemLite. 2-(1-methyl-1h-indol-2-yl)acetic acid. [Link]

  • Journal of Pharmaceutical Negative Results. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • PubMed Central. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

  • International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

  • PubChem. 1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R) - PubChem. [Link]

  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.. [Link]

  • Chemspace. 2-(5-methyl-1H-indol-3-yl)acetic acid. [Link]

  • Semantic Scholar. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

  • PubMed Central. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

  • Letters in Applied NanoBioScience. Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. [Link]

  • PubMed. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. [Link]ncbi.nlm.nih.gov/21923116/)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(1-methyl-1H-indol-6-yl)acetic acid

Executive Summary & Scientific Context The target molecule, 2-(1-methyl-1H-indol-6-yl)acetic acid , is a critical intermediate in the synthesis of prostaglandin D2 receptor 2 (CRTH2) antagonists, a class of drugs under i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The target molecule, 2-(1-methyl-1H-indol-6-yl)acetic acid , is a critical intermediate in the synthesis of prostaglandin D2 receptor 2 (CRTH2) antagonists, a class of drugs under investigation for asthma and allergic rhinitis (e.g., Fevipiprant analogs). Unlike the naturally occurring auxin (indole-3-acetic acid), the 6-substituted indole acetic acids are non-trivial to synthesize due to the lack of direct electrophilic substitution reactivity at the 6-position of the indole core.

This protocol details a robust, scalable 4-step homologation strategy starting from commercially available Methyl 1H-indole-6-carboxylate . This route is preferred over transition-metal catalyzed cross-couplings (e.g., Pd-catalyzed


-arylation) for laboratory-scale synthesis due to its operational simplicity, lower cost, and avoidance of heavy metal contamination in early-phase intermediates.
Key Chemical Challenges Addressed
  • Regiocontrol: Utilizing a pre-functionalized 6-carboxylate starting material eliminates regioselectivity issues associated with Fischer or Bartoli indole synthesis.

  • Indole Stability: The protocol uses base-mediated hydrolysis steps to avoid acid-catalyzed polymerization of the electron-rich indole ring.

  • Homologation Efficiency: The one-carbon extension is achieved via a Mesylate/Nitrile sequence, optimized to prevent dimerization of the benzylic-like intermediate.

Synthetic Pathway Visualization

The following flowchart outlines the logic and stepwise progression of the synthesis.

SynthesisRoute cluster_safety Safety Critical Control Points Start Methyl 1H-indole-6-carboxylate (SM) Step1 Step 1: N-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 Methyl 1-methyl-1H-indole-6-carboxylate Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF) Inter1->Step2 Inter2 (1-Methyl-1H-indol-6-yl)methanol Step2->Inter2 Step3 Step 3: Homologation (a. MsCl, Et3N; b. NaCN) Inter2->Step3 Inter3 2-(1-Methyl-1H-indol-6-yl)acetonitrile Step3->Inter3 Step4 Step 4: Hydrolysis (NaOH, EtOH, Reflux) Inter3->Step4 Target TARGET: 2-(1-methyl-1H-indol-6-yl)acetic acid Step4->Target

Caption: Four-step homologation sequence from indole-6-carboxylate to indole-6-acetic acid. Note the critical cyanide handling in Step 3.

Detailed Experimental Protocols

Step 1: N-Methylation

Objective: Protection of the indole nitrogen to prevent side reactions and install the requisite N-methyl group.

  • Reagents: Methyl 1H-indole-6-carboxylate (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.5 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried round-bottom flask with NaH (1.2 eq) and anhydrous DMF under Argon atmosphere. Cool to 0°C.[1]

    • Add Methyl 1H-indole-6-carboxylate (dissolved in minimal DMF) dropwise over 15 minutes. Gas evolution (

      
      ) will occur.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases (deprotonation complete).

    • Add Iodomethane (1.5 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Carefully pour into ice-cold water. The product usually precipitates.

    • Isolation: Filter the solid or extract with EtOAc. Wash organics with brine to remove DMF. Dry (

      
      ) and concentrate.
      
  • Checkpoint: Product should be a crystalline solid.

    
    -NMR will show a new singlet at 
    
    
    
    ppm (N-Me).
Step 2: Reduction to Alcohol

Objective: Convert the ester to the primary alcohol, preparing for the one-carbon extension.

  • Reagents: N-Methylated Ester (from Step 1),

    
     (1.5 eq), dry THF.
    
  • Procedure:

    • Suspend

      
       in dry THF at 0°C under Argon.
      
    • Add solution of N-Methylated Ester in THF dropwise. Maintain temperature <5°C.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Fieser Workup (Critical): Cool to 0°C. Dilute with

      
      . Add water (
      
      
      
      mL), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of
      
      
      used.
    • Filter the granular white precipitate. Concentrate the filtrate.

  • Yield Expectations: >90%. Product is (1-methyl-1H-indol-6-yl)methanol.

Step 3: Homologation (Mesylation & Cyanation)

Objective: Extend the carbon chain by one unit. Mechanism: Nucleophilic substitution (


). The alcohol is converted to a mesylate (good leaving group), which is displaced by cyanide.
  • Part A: Mesylation

    • Dissolve Alcohol (1.0 eq) in DCM with

      
       (1.5 eq) at 0°C.
      
    • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir 30 mins.

    • Wash with cold water, dry, and concentrate immediately. Note: Indolyl-methyl mesylates can be unstable; do not store. Use immediately in Part B.

  • Part B: Cyanation

    • Dissolve the crude mesylate in DMSO.

    • Add Sodium Cyanide (NaCN, 1.5 eq). SAFETY: Use a fume hood and cyanide sensors.

    • Stir at RT for 4-6 hours. Heating to 40°C may be required but increases polymerization risk.

    • Workup: Pour into water (in a hood). Extract with EtOAc.[2] Wash organic layer with 5% LiCl (to remove DMSO) and brine.

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required here to remove traces of impurities.

Step 4: Hydrolysis to Target Acid

Objective: Convert the nitrile to the carboxylic acid.

  • Reagents: Nitrile intermediate, NaOH (5.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve the Nitrile in EtOH. Add NaOH dissolved in water.[2]

    • Reflux (approx. 80°C) for 4-12 hours. Monitor by LC-MS for disappearance of nitrile (M+H) and appearance of acid (M-H in negative mode).

    • Isolation: Cool to RT. Evaporate EtOH.

    • Wash the aqueous residue with

      
       (removes unreacted neutral organics).
      
    • Acidify the aqueous phase to pH 3-4 with 1M HCl. The target acid will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Analytical Data & Validation

To ensure the integrity of the synthesized material, compare analytical results against the following expected parameters.

ParameterMethodExpected Result / Specification
Appearance VisualOff-white to pale yellow solid
Mass Spectrometry ESI-MS (-)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Calc. MW: 189.[3]21)

-NMR (DMSO-

)
400 MHz

12.2 (br s, 1H, COOH), 7.5 (d, 1H), 7.3 (s, 1H), 7.2 (d, 1H), 6.9 (d, 1H), 6.4 (d, 1H), 3.75 (s, 3H, N-Me), 3.60 (s, 2H,

-COOH)
Purity HPLC (UV 254nm)>95% (Area)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Step 1: Incomplete Methylation Wet DMF or old NaHUse fresh anhydrous DMF; increase reaction time.
Step 3: Low Yield (Polymerization) Mesylate instabilityDo not isolate Mesylate for long periods. Keep solutions cold. Alternatively, use

to form the chloride if MsCl fails, but MsCl is milder.
Step 4: Amide impurity Incomplete hydrolysisIncrease reflux time or NaOH concentration. Ensure Ethanol is removed before acidification.

References

  • CRTH2 Antagonist Context

    • Aissaoui, H., et al. (2023).[4] "Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists." ChemMedChem.

    • Note: Establishes the biological relevance of the indole-acetic acid scaffold in drug discovery.
  • Beyer, H., & Walter, W. (1997). Handbook of Organic Chemistry. (Standard text for Nitrile synthesis via Halides/Mesylates).
  • Starting Material Synthesis (Alternative)

    • For synthesis of the starting ester if not purchased: "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives." Symmetry, 2022.[5] (Provides conditions for indole ester formation).

  • Safety Data

    • PubChem Compound Summary for Indole-3-acetic acid derivatives (Structural analogs).

Disclaimer: This Application Note is for research purposes only. All synthesis involving cyanides and hydrides must be performed by trained personnel in equipped laboratories.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(1-methyl-1H-indol-6-yl)acetic acid

[1] Introduction & Scope The compound 2-(1-methyl-1H-indol-6-yl)acetic acid (referred to herein as 1-Me-I6AA ) is a critical heterocyclic building block, often utilized in the synthesis of CRTH2 antagonists, COX inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

The compound 2-(1-methyl-1H-indol-6-yl)acetic acid (referred to herein as 1-Me-I6AA ) is a critical heterocyclic building block, often utilized in the synthesis of CRTH2 antagonists, COX inhibitors, and other indole-based therapeutics.[1] Structurally, it consists of an indole core methylated at the N1 position, with an acetic acid moiety attached at the C6 position.[1]

Unlike its regioisomer Indole-3-acetic acid (IAA)—a well-characterized plant auxin—1-Me-I6AA is primarily a synthetic intermediate.[1] Its analysis presents specific chromatographic challenges:

  • Acidity: The carboxylic acid group (

    
    ) requires pH control to prevent peak tailing and retention time instability.[1]
    
  • Hydrophobicity: The N-methyl group increases lipophilicity compared to non-methylated indoles, necessitating optimized organic strength for elution.[1]

  • UV Absorption: The indole chromophore provides strong UV absorbance, allowing for sensitive detection without derivatization.[1]

This application note details a robust, validated Reversed-Phase HPLC (RP-HPLC) protocol designed for the purity assessment and assay of 1-Me-I6AA.

Experimental Methodology

Reagents and Chemicals[1][2]
  • Reference Standard: 2-(1-methyl-1H-indol-6-yl)acetic acid (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Additives: Formic Acid (FA) or Trifluoroacetic acid (TFA), HPLC Grade.[1] Note: Formic acid is preferred for LC-MS compatibility; TFA provides slightly sharper peaks for UV-only methods.[1]

Instrumentation
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Agilent Zorbax SB-C18.[1]
    
    • Rationale: A standard C18 phase provides sufficient hydrophobic retention for the methylated indole core.[1] The "SB" (StableBond) or XBridge chemistry ensures stability under the acidic mobile phase conditions required to suppress the ionization of the acetic acid group.[1]

Chromatographic Conditions
ParameterSetting
Column Temperature

(Controlled)
Flow Rate

Injection Volume

Detection Wavelength 280 nm (Primary), 220 nm (Secondary/Impurity profiling)
Mobile Phase A Water + 0.1% Formic Acid (

)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (

)
Run Time 20 Minutes
Gradient Program

The N-methylation makes 1-Me-I6AA moderately hydrophobic.[1] A gradient starting at low organic content ensures the retention of more polar impurities (e.g., non-methylated precursors), while a ramp to high organic ensures elution of the target and column cleaning.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Equilibration
2.00955Isocratic Hold (Load)
12.001090Linear Gradient
15.001090Wash
15.10955Re-equilibration
20.00955End of Run

Standard Preparation & Workflow

Stock Solution (1.0 mg/mL)[1]
  • Weigh

    
     mg of 1-Me-I6AA  reference standard.[1]
    
  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Methanol . Sonicate for 5 minutes to ensure complete dissolution.

    • Note: The acid form is soluble in alcohols.[1] Avoid dissolving directly in 100% water, as the low pH of the solid may reduce solubility without a buffer.[1]

Working Standard (100 µg/mL)[1]
  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase Initial (95:5 Water:ACN) .

    • Critical: Diluting in the starting mobile phase prevents "solvent shock" (peak distortion) during injection.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Material (Solid/Reaction Mix) Weigh Weighing (10 mg) Sample->Weigh Dissolve Dissolution (MeOH, Sonicate) Weigh->Dissolve Dilute Dilution (to 100 µg/mL in MP A) Dissolve->Dilute Filter Filtration (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (280 nm) Inject->Detect Data Quantitation (Area Under Curve) Detect->Data

Figure 1: Step-by-step sample preparation and analytical workflow for 1-Me-I6AA analysis.

Method Validation Parameters (Self-Validating System)

To ensure the trustworthiness of this protocol, the following validation criteria must be met before routine use.

System Suitability
  • Retention Time (RT): The target peak is expected to elute between 8.0 and 10.0 minutes under the described gradient.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
    • Mechanism:[1][2] If

      
      , it indicates secondary interactions between the carboxylic acid and residual silanols on the column.[1] Correction:  Ensure the mobile phase pH is 
      
      
      
      (add more FA or switch to Phosphate buffer pH 2.5).
  • Precision: RSD of peak area for 5 replicate injections must be

    
    .
    
Linearity[1]
  • Prepare calibration standards at 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance Criteria:

    
    .[1][3]
    
Limit of Detection (LOD)
  • Estimated at Signal-to-Noise (S/N) ratio of 3:1.[1]

  • Typical LOD for indoles at 280 nm is

    
    .[1]
    

Scientific Rationale & Troubleshooting

Why Acidic Mobile Phase?

The acetic acid moiety on the indole ring has a


 of approximately 4.75.[1][4]
  • At Neutral pH (7.0): The molecule exists as a carboxylate anion (

    
    ).[1] It is highly polar and will elute near the void volume (
    
    
    
    ) with poor retention and broad shape.[1]
  • At Acidic pH (2.5 - 3.0): The molecule is protonated (

    
    ).[1] It behaves as a neutral, hydrophobic species, interacting efficiently with the C18 stationary phase.[1] This results in sharper peaks and reproducible retention [1, 4].[1]
    
Why 280 nm Detection?

While indoles absorb strongly at 220 nm, many solvents and buffer impurities also absorb in this region (high background noise).[1] The 280 nm band is specific to the indole aromatic system (Trp-like absorbance), offering a high signal-to-noise ratio with minimal interference from non-aromatic impurities [2].[1]

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Poor Peak Shape or Shifted Retention CheckPH Check Mobile Phase pH Is it > 3.5? Problem->CheckPH AdjustPH Action: Lower pH (Add 0.1% TFA or FA) CheckPH->AdjustPH Yes CheckCol Check Column Type Is it C18? CheckPH->CheckCol No ChangeCol Action: Use Polar-Embedded C18 (e.g., Atlantis T3) CheckCol->ChangeCol No CheckSolv Check Sample Solvent Is it 100% ACN? CheckCol->CheckSolv Yes DiluteAq Action: Dilute with Water Match Initial Gradient CheckSolv->DiluteAq Yes

Figure 2: Troubleshooting logic for common chromatographic issues with acidic indole derivatives.

References

  • Szkop, M., & Bielawski, W. (2013).[1][5] A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.[1][5] Antonie van Leeuwenhoek, 103(3), 683–691.[1][5]

  • ChemicalBook. (2026).[1][4] Indole-3-acetic acid Properties and Spectral Data.[1][3][4][5][6]

  • PubChem. (2021).[1] 1H-Indole-6-acetic acid derivatives and patents. National Library of Medicine.[1] [1]

  • Google Patents. (2017).[1] Synthesis and anti-proliferative activity evaluation of Indole analogues (Patent US10065929B2).[1]

Sources

Method

In vitro assay for "2-(1-methyl-1H-indol-6-yl)acetic acid" activity

Application Note: Functional Characterization of 2-(1-methyl-1H-indol-6-yl)acetic acid Subtitle: In Vitro Profiling of Indole-6-Acetic Acid Derivatives as CRTH2 (DP2) Receptor Antagonists and COX Inhibitors. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 2-(1-methyl-1H-indol-6-yl)acetic acid

Subtitle: In Vitro Profiling of Indole-6-Acetic Acid Derivatives as CRTH2 (DP2) Receptor Antagonists and COX Inhibitors.

Executive Summary

2-(1-methyl-1H-indol-6-yl)acetic acid represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with a class of potent CRTH2 (DP2) receptor antagonists (e.g., Fevipiprant, Setipiprant) and COX inhibitors (e.g., Indomethacin derivatives).

The indole-acetic acid moiety mimics the carboxylate "head" of Prostaglandin D2 (PGD2), allowing it to anchor into the orthosteric binding pocket of the CRTH2 G-protein coupled receptor. The N1-methylation modulates lipophilicity and prevents hydrogen bond donation, often improving oral bioavailability compared to NH-indoles.

This Application Note provides a rigorous, dual-pathway screening protocol to validate the biological activity of this compound:

  • Primary Assay: cAMP HTRF® Functional Assay to determine CRTH2 antagonism (Gi-coupled signaling).

  • Secondary Assay: COX-1/COX-2 Inhibition to assess anti-inflammatory selectivity and off-target liability.

Mechanism of Action & Signaling Pathway

The primary therapeutic target for indole-6-acetic acid derivatives is the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2 .

  • Endogenous Ligand: Prostaglandin D2 (PGD2).

  • Signaling: CRTH2 is coupled to the Gαi protein. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.

  • Antagonist Effect: The test compound blocks PGD2 binding, preventing the Gαi-mediated suppression of cAMP. In a Forskolin-stimulated system, the antagonist restores cAMP levels.

Pathway Visualization (DOT)

CRTH2_Pathway PGD2 PGD2 (Agonist) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Activates Compound 2-(1-methyl-1H-indol-6-yl)acetic acid (Antagonist) Compound->CRTH2 Blocks Gi Gαi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Activates (Constitutive)

Caption: CRTH2 Signaling Cascade. The compound acts as a competitive antagonist, blocking PGD2-induced Gαi activation and thereby restoring cAMP levels in Forskolin-stimulated cells.

Protocol 1: CRTH2 (DP2) Functional Antagonist Assay (cAMP HTRF)

This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels. It is a "gain of signal" assay for antagonists.

Materials Required
  • Cell Line: CHO-K1 or HEK293 stably expressing human CRTH2 (GPR44).

  • Reagents:

    • HTRF cAMP Detection Kit (Cisbio/PerkinElmer or equivalent).

    • Agonist: PGD2 (prepare fresh) or DK-PGD2 (13,14-dihydro-15-keto-PGD2, more stable).

    • Stimulator: Forskolin (activates Adenylyl Cyclase to generate a cAMP baseline).

    • Reference Antagonist: Ramatroban or Fevipiprant (Positive Control).

    • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).

Experimental Workflow

Step 1: Compound Preparation [1][2][3]

  • Dissolve 2-(1-methyl-1H-indol-6-yl)acetic acid in 100% DMSO to 10 mM stock.

  • Perform serial dilutions (1:3) in DMSO to generate a 10-point dose-response curve (Final assay concentration range: 10 µM to 0.5 nM).

  • Dilute 100x into Assay Buffer (Final DMSO concentration < 1%).

Step 2: Cell Preparation

  • Harvest adherent CHO-hCRTH2 cells using enzyme-free dissociation buffer (e.g., CDS) to preserve receptor integrity.

  • Resuspend in Assay Buffer at a density of 2 × 10^5 cells/mL.

  • Dispense 10 µL of cell suspension (2,000 cells) per well into a white 384-well low-volume plate.

Step 3: Antagonist Incubation (Pre-treatment)

  • Add 5 µL of the Test Compound dilution to the cells.

  • Incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to equilibrate with the receptor before agonist competition.

Step 4: Agonist Challenge

  • Prepare a mixture of Forskolin (10 µM final) and PGD2 (EC80 concentration) .

    • Note: The EC80 of PGD2 must be determined in a separate agonist run (typically ~10-30 nM).

  • Add 5 µL of the Forskolin/PGD2 mix to the wells.

  • Incubate for 45 minutes at RT.

Step 5: Detection (Lysis)

  • Add 10 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 10 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Incubate for 1 hour at RT in the dark.

Step 6: Data Acquisition

  • Read plate on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

  • Excitation: 337 nm. Emission: 665 nm (Acceptor) and 620 nm (Donor).

  • Calculate HTRF Ratio:

    
    .
    
Assay Workflow Diagram (DOT)

Assay_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Cell Plating (CHO-hCRTH2) Step1->Step2 Step3 3. Pre-Incubation (15 min w/ Cmpd) Step2->Step3 Step4 4. Agonist Challenge (PGD2 + Forskolin) Step3->Step4 Step5 5. Lysis & Detection (HTRF Reagents) Step4->Step5 Step6 6. Read & Analyze (IC50 Calc) Step5->Step6

Caption: Step-by-step HTRF cAMP functional assay workflow for CRTH2 antagonist validation.

Protocol 2: COX-1 vs. COX-2 Selectivity Screen

Indole acetic acids are historically associated with COX inhibition (e.g., Indomethacin). To determine if the compound acts as a specific CRTH2 antagonist or a dual-action NSAID, selectivity profiling is mandatory.

  • Method: Fluorometric Inhibitor Screening Kit (commercially available).

  • Mechanism: COX converts Arachidonic Acid to PGG2. The assay measures the peroxidase component of COX, which reacts with a fluorometric probe (e.g., ADHP) to produce Resorufin.

Summary Protocol:

  • Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Incubate enzyme + Test Compound (10 µM screening dose) for 10 mins at 25°C.

  • Substrate Addition: Add Arachidonic Acid + Fluorometric Probe.

  • Measurement: Kinetic read (Ex/Em = 535/587 nm) for 15 minutes.

  • Interpretation:

    • High CRTH2 Potency + Low COX Inhibition: Ideal profile for allergic asthma (avoids GI side effects of NSAIDs).

    • High COX Inhibition: Indicates NSAID-like activity; potential for analgesia but risk of off-target effects if designed solely for asthma.

Data Analysis & Interpretation

Calculating IC50 (Antagonist Potency)

Data is normalized to controls:

  • 0% Inhibition (Max Signal): Cells + Forskolin + Antagonist (No PGD2).

  • 100% Inhibition (Min Signal): Cells + Forskolin + PGD2 (No Antagonist).

Plot the HTRF Ratio against Log[Compound] using a 4-parameter logistic (4PL) regression.

ParameterDefinitionTarget Criteria for Lead Candidate
IC50 Concentration inhibiting 50% of agonist response< 50 nM (Potent)
Hill Slope Steepness of the curve~ -1.0 (Competitive binding)
Selectivity Ratio of COX-1 IC50 / CRTH2 IC50> 100-fold (CRTH2 Selective)
Expert Insight: The "1-Methyl" Effect

The 1-methyl group on the indole ring is a critical structural feature.

  • Metabolic Stability: It blocks N-glucuronidation, a common clearance pathway for NH-indoles.

  • Binding Mode: In CRTH2, the indole NH often forms a hydrogen bond with Asp107 . Methylation disrupts this. If your compound retains high potency despite methylation, it suggests it binds via a hydrophobic clamp mechanism rather than the canonical polar interaction, potentially offering a unique IP position distinct from Indomethacin-based antagonists.

References

  • Ulven, T., & Kostenis, E. (2011). CRTH2 antagonists: a novel treatment for allergic diseases.[4][5][6] Journal of Medicinal Chemistry. Link

  • Pettipher, R., et al. (2014). Antagonists of the prostaglandin D2 receptor CRTH2.[6] Drug Discovery Today. Link

  • Sykes, D. A., et al. (2018). The influence of residence time on the efficacy of CRTH2 antagonists. British Journal of Pharmacology. Link

  • Cisbio Bioassays. (2023). cAMP Gs/Gi Kit User Manual.Link

  • Cayman Chemical. (2023). COX-1 and COX-2 Inhibitor Screening Assay Protocol.Link

Sources

Application

Application Notes and Protocols for 2-(1-methyl-1H-indol-6-yl)acetic acid in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Indole Acetic Acid Derivative The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indole Acetic Acid Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole acetic acid derivatives, in particular, have garnered significant attention for their therapeutic potential, notably as anti-inflammatory and anticancer agents.[1][2][3] This guide focuses on 2-(1-methyl-1H-indol-6-yl)acetic acid , a specific derivative with potential applications in drug discovery and development. While this exact molecule is a novel entity for extensive public domain research, its structural alerts point towards plausible mechanisms of action that are amenable to investigation using cell-based assays.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a foundational understanding of the compound, detailed protocols for its application in relevant cell-based assays, and insights into data interpretation. The protocols are designed to be self-validating, ensuring robustness and reproducibility.

Physicochemical Properties and Handling

PropertyValueReference/Note
Chemical Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid (predicted)Based on similar compounds.
Solubility Soluble in DMSO and other organic solvents.[4]
Storage Store at -20°C for long-term stability.General recommendation for research compounds.

Safety and Handling: Handle 2-(1-methyl-1H-indol-6-yl)acetic acid in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds like 2-(1H-indol-3-yl)acetic acid.

Plausible Biological Targets and Rationale for Assay Selection

Based on the extensive literature on indole acetic acid derivatives, we can hypothesize several primary biological targets for 2-(1-methyl-1H-indol-6-yl)acetic acid, guiding our selection of appropriate cell-based assays.

  • CRTH2 Antagonism and Anti-Inflammatory Activity: Several indole acetic acid derivatives have been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor (GPCR) for prostaglandin D2 (PGD2).[5][6][7] CRTH2 is a key player in allergic inflammation, making its antagonists promising candidates for treating conditions like asthma and allergic rhinitis.[5][6][8]

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[9][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given the potential of indole derivatives to modulate inflammatory responses, an NF-κB reporter assay is a logical choice to investigate the compound's mechanism of action.[9]

  • Disruption of Tubulin Polymerization: The indole scaffold is present in several known anticancer agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][12][13][14][15] Therefore, it is prudent to evaluate the effect of 2-(1-methyl-1H-indol-6-yl)acetic acid on microtubule dynamics.

This guide will provide detailed protocols for a primary cell viability assay to determine the compound's cytotoxic potential, followed by functional assays to explore each of these plausible mechanisms of action.

Protocol 1: General Cell Viability Assessment using MTS Assay

Rationale: Before investigating the functional effects of a compound, it is crucial to determine its impact on cell viability and establish a non-toxic concentration range for subsequent experiments. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant line for functional assays like Jurkat for inflammatory studies or HeLa for cancer studies)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-(1-methyl-1H-indol-6-yl)acetic acid

  • DMSO (cell culture grade)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-(1-methyl-1H-indol-6-yl)acetic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent with the planned duration of the functional assays.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of the media-only blank from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Expected Results: This assay will provide a dose-response curve for the cytotoxicity of 2-(1-methyl-1H-indol-6-yl)acetic acid. For subsequent functional assays, it is advisable to use concentrations at or below the IC₂₀ to minimize confounding effects from cytotoxicity.

Protocol 2: Functional Assay - CRTH2 Receptor Antagonism

Rationale: To investigate the hypothesis that 2-(1-methyl-1H-indol-6-yl)acetic acid acts as a CRTH2 antagonist, a functional assay measuring the inhibition of PGD2-induced cellular responses is required. A common method is to measure the downstream signaling event of calcium mobilization in a cell line stably expressing the human CRTH2 receptor.

Materials:

  • HEK293 cell line stably expressing human CRTH2 (or other suitable cell line)

  • Complete culture medium

  • Prostaglandin D2 (PGD2)

  • 2-(1-methyl-1H-indol-6-yl)acetic acid

  • Known CRTH2 antagonist (positive control, e.g., CAY10471)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescent plate reader with an injection system

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed CRTH2-expressing HEK293 cells at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium in a 96-well black-walled plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium and wash the cells once with 100 µL of HBSS.

    • Add 50 µL of the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Treatment:

    • During the dye loading, prepare serial dilutions of 2-(1-methyl-1H-indol-6-yl)acetic acid and the positive control antagonist in HBSS at 2x the final concentration.

    • After incubation, remove the loading buffer and wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Calcium Mobilization Measurement:

    • Prepare a PGD2 solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀), typically in the low nanomolar range.

    • Place the plate in the fluorescent plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 50 µL of the PGD2 solution into each well and continue to record the fluorescence for 60-120 seconds.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response in the presence of the compound as a percentage of the response to PGD2 alone.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Expected Results: If 2-(1-methyl-1H-indol-6-yl)acetic acid is a CRTH2 antagonist, it will inhibit the PGD2-induced calcium flux in a dose-dependent manner.

Visualization of the CRTH2 Signaling Pathway and Assay Workflow:

CRTH2_Pathway cluster_0 Cell Membrane cluster_1 Experimental Measurement PGD2 PGD2 CRTH2 CRTH2 PGD2->CRTH2 Agonist Binding G_Protein Gαi/o CRTH2->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2+ Ca²⁺ ER->Ca2+ Release Fluo4 Fluo-4 AM Ca2+->Fluo4 Binds Compound 2-(1-methyl-1H-indol-6-yl) acetic acid Compound->CRTH2 Antagonist Binding Fluorescence Fluorescence Increase Fluo4->Fluorescence

Caption: CRTH2 signaling and assay principle.

Protocol 3: Functional Assay - NF-κB Reporter Assay

Rationale: This assay determines if 2-(1-methyl-1H-indol-6-yl)acetic acid can inhibit the activation of the NF-κB transcription factor, a key regulator of inflammatory gene expression. The assay utilizes a reporter cell line containing a luciferase gene under the control of an NF-κB response element.

Materials:

  • HEK293 or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Complete culture medium.

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • 2-(1-methyl-1H-indol-6-yl)acetic acid.

  • Known NF-κB inhibitor (positive control, e.g., BAY 11-7082).

  • 96-well white-walled, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the NF-κB reporter cells at a density of 30,000-50,000 cells per well in 100 µL of complete culture medium in a 96-well white-walled plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare serial dilutions of 2-(1-methyl-1H-indol-6-yl)acetic acid and the positive control inhibitor in culture medium.

    • Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.

  • NF-κB Activation:

    • Prepare a solution of TNF-α (e.g., at 10 ng/mL final concentration) or LPS (e.g., at 1 µg/mL final concentration) in culture medium.

    • Add the activator to all wells except the unstimulated control.

    • Incubate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the luminescence of the unstimulated control from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the activator-only control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Expected Results: If the compound inhibits the NF-κB pathway, a dose-dependent decrease in luciferase activity will be observed in the presence of the activator.

Visualization of the NF-κB Inhibition Assay Workflow:

NFkB_Workflow Start Start Seed Seed NF-κB Reporter Cells in 96-well plate Start->Seed Incubate_24h Incubate 24h (37°C, 5% CO₂) Seed->Incubate_24h Pretreat Pre-treat with 2-(1-methyl-1H-indol-6-yl)acetic acid (1-2h) Incubate_24h->Pretreat Stimulate Stimulate with TNF-α or LPS (6-24h) Pretreat->Stimulate Lyse Add Luciferase Reagent (Lyse cells & generate signal) Stimulate->Lyse Read Measure Luminescence (Luminometer) Lyse->Read Analyze Data Analysis (Calculate % Inhibition, IC₅₀) Read->Analyze End End Analyze->End

Caption: NF-κB Reporter Assay Workflow.

Protocol 4: Functional Assay - Tubulin Polymerization Inhibition

Rationale: This assay assesses the ability of 2-(1-methyl-1H-indol-6-yl)acetic acid to interfere with microtubule dynamics, a hallmark of several anticancer drugs. A cell-based approach involves immunofluorescent staining of the microtubule network and observing morphological changes.

Materials:

  • HeLa or other rapidly dividing cancer cell line.

  • Complete culture medium.

  • 2-(1-methyl-1H-indol-6-yl)acetic acid.

  • Known tubulin polymerization inhibitor (e.g., Nocodazole or Colchicine).

  • Known tubulin polymerization stabilizer (e.g., Paclitaxel).

  • Glass coverslips in a 24-well plate.

  • Paraformaldehyde (PFA) solution (4% in PBS).

  • Triton X-100 (0.1% in PBS).

  • Bovine Serum Albumin (BSA) (1% in PBS).

  • Primary antibody against α-tubulin (mouse monoclonal).

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Antifade mounting medium.

  • Fluorescence microscope.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Place sterile glass coverslips in a 24-well plate and seed HeLa cells at a density that will result in 50-70% confluency after 24 hours.

    • Treat the cells with various concentrations of 2-(1-methyl-1H-indol-6-yl)acetic acid, positive controls (Nocodazole and Paclitaxel), and a vehicle control for 18-24 hours.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Microscopy:

    • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (green fluorescence) and nuclei (blue fluorescence).

Data Analysis:

  • Qualitatively assess the morphology of the microtubule network. In untreated cells, a fine, filamentous network should be visible.

  • In cells treated with a tubulin polymerization inhibitor, the network will appear disrupted and depolymerized.

  • In cells treated with a stabilizer, microtubules will form dense bundles.

  • Quantify the effects by measuring parameters such as microtubule density or cell cycle arrest in the G2/M phase using high-content imaging and analysis software.

Expected Results: If 2-(1-methyl-1H-indol-6-yl)acetic acid inhibits tubulin polymerization, a dose-dependent disruption of the microtubule network and an increase in cells arrested in mitosis (characterized by condensed chromatin) will be observed.

Data Summary and Interpretation

AssayEndpointPositive ControlExpected Outcome for an Active Compound
MTS Cell Viability IC₅₀10% DMSODose-dependent decrease in cell viability
CRTH2 Antagonism IC₅₀CAY10471Inhibition of PGD2-induced calcium flux
NF-κB Reporter IC₅₀BAY 11-7082Inhibition of TNF-α/LPS-induced luciferase activity
Tubulin Polymerization Morphological ChangeNocodazoleDisruption of microtubule network, G2/M arrest

Troubleshooting:

  • High background in assays: Ensure thorough washing steps and optimize reagent concentrations.

  • No compound effect: Verify compound stability and solubility. Check the activity of positive controls. The compound may not be active in the tested pathway.

  • Inconsistent results: Ensure consistent cell seeding density and passage number. Check for and prevent contamination.

Conclusion

This application note provides a comprehensive framework for the initial characterization of 2-(1-methyl-1H-indol-6-yl)acetic acid in cell-based assays. By systematically evaluating its cytotoxicity and activity in key signaling pathways relevant to inflammation and cancer, researchers can effectively elucidate its biological function and therapeutic potential. The provided protocols, rooted in established methodologies, offer a robust starting point for these investigations.

References

  • Bio, M., et al. (2014). Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry, 57(4), 1299-322. [Link]

  • Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 145–153. [Link]

  • Anonymous. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Ren, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • AstraZeneca. AZD1981. AstraZeneca Open Innovation. [Link]

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  • Horvath, G., et al. (2012). The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial. Allergy, 67(12), 1572-9. [Link]

  • La Regina, G., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 61(17), 7434-7454. [Link]

  • Ren, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Ren, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Inflammation Research, 16, 2831–2845. [Link]

  • Anonymous. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives. PubMed. [Link]

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  • Anonymous. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Semantic Scholar. [Link]

  • Andrianova, E. S., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. [Link]

  • Anonymous. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • Ghandadi, M., et al. (2019). The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy. International Journal of Molecular Sciences, 20(6), 1362. [Link]

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Sources

Method

"2-(1-methyl-1H-indol-6-yl)acetic acid" in neuroscience research

Application Note: 2-(1-methyl-1H-indol-6-yl)acetic acid in Neuroscience Drug Discovery Executive Summary In the landscape of neuroscience drug discovery, 2-(1-methyl-1H-indol-6-yl)acetic acid (CAS: 199328-10-4) has emerg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1-methyl-1H-indol-6-yl)acetic acid in Neuroscience Drug Discovery

Executive Summary

In the landscape of neuroscience drug discovery, 2-(1-methyl-1H-indol-6-yl)acetic acid (CAS: 199328-10-4) has emerged as a critical pharmacophore, particularly in the development of T-Type Calcium Channel (Cav3.x) blockers . Unlike the more common indole-3-acetic acid derivatives (often associated with auxin signaling or NSAIDs), the indole-6-acetic acid regioisomer provides a unique vector for engaging the hydrophobic pockets of voltage-gated ion channels without the classic cyclooxygenase (COX) off-target effects.

This application note details the utility of this scaffold in designing therapeutics for neuropathic pain and absence epilepsy , providing validated protocols for chemical derivatization and functional evaluation via FLIPR and patch-clamp electrophysiology.

Scientific Background & Mechanism

The Target: Cav3.x Channels in CNS Disorders

T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage-activated channels that regulate neuronal excitability. They are responsible for "burst firing" modes in thalamocortical neurons.

  • Pathology: Dysregulation of Cav3.x leads to thalamocortical dysrhythmia (Absence Epilepsy) and hyperexcitability in dorsal root ganglion neurons (Neuropathic Pain).

  • The Scaffold's Role: The 2-(1-methyl-1H-indol-6-yl)acetic acid moiety serves as a "lipophilic anchor." The N-methylation prevents hydrogen bonding at the indole nitrogen, improving blood-brain barrier (BBB) permeability, while the C6-acetic acid tail acts as a versatile handle for amide coupling to introduce specificity-conferring groups (pharmacophores).

Structural Advantages
  • Metabolic Stability: The N-methyl group blocks N-glucuronidation, a common metabolic sink for indoles.

  • Selectivity: The 6-position substitution vector directs the molecule away from the serotonin (5-HT) binding pocket, reducing off-target CNS effects common with indole-3-yl derivatives.

Experimental Workflow Visualization

The following diagram illustrates the workflow from scaffold derivatization to functional validation in a neuroscience context.

G Scaffold Scaffold: 2-(1-methyl-1H-indol-6-yl) acetic acid Derivatization Chemical Derivatization (Amide Coupling) Scaffold->Derivatization HATU/DIEA Library Analog Library (R-Groups) Derivatization->Library Screening Primary Screen: FLIPR Calcium Flux Library->Screening HEK293-Cav3.2 Validation Secondary Validation: Whole-Cell Patch Clamp Screening->Validation Hit Selection Outcome Lead Candidate: Cav3.x Blocker Validation->Outcome IC50 < 100nM

Figure 1: Integrated workflow for developing Cav3.x inhibitors using the indole-6-acetic acid scaffold.

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To convert the carboxylic acid tail of the scaffold into a library of amides to probe the channel's binding site.

Materials:

  • Scaffold: 2-(1-methyl-1H-indol-6-yl)acetic acid (purity >98%).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv (0.2 mmol) of 2-(1-methyl-1H-indol-6-yl)acetic acid in 2 mL anhydrous DMF.

  • Activation: Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 equiv of the desired amine (e.g., 4-fluorobenzylamine for lipophilic exploration or piperidine derivatives).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS (Target Mass = Scaffold [189.2] + Amine - H2O).

  • Purification: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Yield Check: Expected yield 70–85%.

Critical Note: The N-methyl group on the indole is stable, but avoid strong acidic conditions during workup to prevent potential polymerization of the indole core.

Protocol B: Functional Screening (FLIPR Calcium Flux)

Objective: High-throughput screening of synthesized analogs against Cav3.2 channels.

Cell Line: HEK293 stably expressing human Cav3.2 (or Cav3.1).

Reagents:

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4, 2 mM CaCl2 .

Procedure:

  • Plating: Plate HEK293-Cav3.2 cells at 15,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Addition: Add 10 µL of the synthesized indole derivatives (dissolved in DMSO/Buffer, final DMSO <0.5%) to the cells. Incubate for 20 minutes.

    • Control: Mibefradil (10 µM) as a positive control for block.

  • Stimulation: Transfer plate to FLIPR Tetra. Establish a baseline for 10 seconds.

  • Trigger: Inject a high-potassium depolarization buffer (final K+ concentration 30 mM) or apply a specific electrical field stimulation (EFS) if available.

  • Data Analysis: Measure Max-Min RFU. Calculate % Inhibition relative to vehicle control.

Data Presentation Example:

Compound IDR-Group (Amide)Cav3.2 IC50 (µM)Solubility (PBS)
IND6-001 Benzyl5.2Low
IND6-002 4-Fluoro-benzyl1.8Medium
IND6-003 3,5-Difluoro-benzyl0.12 High
Ref (Mibefradil) N/A1.5High

Protocol C: Electrophysiological Validation (Whole-Cell Patch Clamp)

Objective: To confirm the mechanism of action (state-dependent block) of the top hits from the FLIPR screen.

Rig Setup:

  • Amplifier: Axon MultiClamp 700B.

  • Digitizer: Digidata 1550B.

  • Software: pCLAMP 11.

Solutions:

  • External: 140 mM TEA-Cl, 10 mM CaCl2, 10 mM HEPES, pH 7.4. (TEA replaces Na+ to isolate Ca2+ currents).

  • Internal: 135 mM Cs-Methanesulfonate, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.

Protocol:

  • Seal Formation: Establish a GΩ seal on HEK293-Cav3.2 cells. Break-in to whole-cell configuration.

  • Voltage Protocol (T-Type Specific):

    • Holding Potential: -100 mV (to remove inactivation).

    • Test Pulse: Step to -30 mV for 150 ms (activates T-type current).

    • Interval: 10 seconds.

  • Perfusion: Perfuse the indole derivative (e.g., IND6-003 at 100 nM).

  • Measurement: Record the reduction in peak current amplitude.

  • Steady-State Inactivation: To test for state-dependence (preferential binding to inactivated state), use a holding potential of -80 mV vs -100 mV. A potent T-type blocker often shows a leftward shift in the steady-state inactivation curve.

References

  • Bezencon, O., et al. (2017).[1] Indole Derivatives as T-Type Calcium Channel Blockers. U.S. Patent Application 2017/0360748. Idorsia Pharmaceuticals Ltd.

  • Todorovic, S. M., & Jevtovic-Todorovic, V. (2011). T-type voltage-gated calcium channels as targets for the development of novel pain therapies. British Journal of Pharmacology, 163(3), 484–495.

  • Powell, K. L., et al. (2009). Ethosuximide, trimethadione, and other anticonvulsants relevant to absence seizures. Jasper's Basic Mechanisms of the Epilepsies.

  • Chemin, J., et al. (2002). Specific techniques for the recording of T-type calcium channels. Methods in Molecular Biology, 178, 149-162.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

"2-(1-methyl-1H-indol-6-yl)acetic acid" vs "2-(1H-indol-6-yl)acetic acid" biological activity

The following guide provides an in-depth technical comparison of 2-(1H-indol-6-yl)acetic acid and its N-methylated analog 2-(1-methyl-1H-indol-6-yl)acetic acid . This analysis focuses on their biological activity profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(1H-indol-6-yl)acetic acid and its N-methylated analog 2-(1-methyl-1H-indol-6-yl)acetic acid . This analysis focuses on their biological activity profiles, specifically highlighting their roles as structural probes in auxin signaling and medicinal chemistry scaffolds for receptor antagonism.

Executive Summary

2-(1H-indol-6-yl)acetic acid (6-IAA) and 2-(1-methyl-1H-indol-6-yl)acetic acid (1-Me-6-IAA) are positional isomers and derivatives of the canonical plant hormone Indole-3-acetic acid (IAA). While IAA is the primary driver of plant growth, the 6-acetic acid isomers exhibit negligible auxin activity, making them critical negative controls in plant physiology and selectivity probes in medicinal chemistry. In drug discovery, the N-methylated variant (1-Me-6-IAA) is utilized to modulate lipophilicity and block hydrogen bond donation, often in the optimization of CRTH2 antagonists and IDO1 inhibitors.

Feature2-(1H-indol-6-yl)acetic acid 2-(1-methyl-1H-indol-6-yl)acetic acid
Common Name Indole-6-acetic acid (6-IAA)1-Methylindole-6-acetic acid
Core Scaffold Indole (Free N-H)N-Methylindole (Blocked N-Me)
Auxin Activity Negligible / InactiveInactive
Primary Utility SAR Negative Control (Auxin), ScaffoldLipophilicity/Permeability Probe
LogP (Predicted) ~1.8 - 2.1~2.5 - 2.8
H-Bond Donors 2 (Carboxyl OH, Indole NH)1 (Carboxyl OH)
Key Target Class Plant TIR1/AFB (Low affinity), CRTH2CRTH2, PPAR, IDO1 (Scaffold)

Part 1: Biological Activity & Mechanism[1][2]

Plant Physiology: The Auxin Specificity Probe

The primary biological context for indole-acetic acids is the auxin signaling pathway. The activity of auxins is strictly governed by the position of the carboxyl side chain on the indole ring.

  • Mechanism of Action : Canonical auxins (IAA) bind to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.

  • 6-IAA Inactivity : Structural studies confirm that the 3-position is essential for proper engagement with the TIR1 hydrophobic pocket. 6-IAA lacks the geometric complementarity required to stabilize the "molecular glue" complex between TIR1 and Aux/IAA.

    • Experimental Insight : In classic Avena coleoptile elongation assays, 6-IAA shows <1% of the activity of IAA.

    • 1-Me-6-IAA : N-methylation further disrupts any residual binding potential by introducing steric clash and removing the N-H hydrogen bond donor capability, rendering the molecule completely inactive as an auxin.

Medicinal Chemistry: CRTH2 and Receptor Antagonism

In pharmaceutical research, these compounds serve as scaffolds for CRTH2 (DP2) receptor antagonists , which are developed for asthma and allergic rhinitis.

  • Scaffold Utility : While potent CRTH2 antagonists (e.g., Indomethacin, Ramatroban) typically feature the acetic acid at the 3-position, the 6-position is explored in Structure-Activity Relationship (SAR) campaigns to determine the spatial tolerance of the binding pocket.

  • N-Methylation Effect (1-Me-6-IAA) :

    • Lipophilicity : Methylation increases cLogP, enhancing membrane permeability.

    • Metabolic Stability : Blocking the indole nitrogen prevents N-glucuronidation, a common metabolic clearance pathway for indole drugs.

    • Selectivity : The N-methyl group can induce a conformational lock or prevent non-specific H-bonding, potentially improving selectivity against related receptors like COX-1/2 or IP.

Part 2: Experimental Protocols

Protocol A: Avena Coleoptile Elongation Assay (Auxin Activity)

Objective : To quantify the biological inactivity of 6-IAA compared to the active IAA standard.

  • Preparation :

    • Germinate Avena sativa (oat) seedlings in total darkness for 72 hours at 25°C.

    • Under safe green light, excise 10 mm segments from the sub-apical region of the coleoptile.

  • Treatment :

    • Incubate segments in buffer (10 mM phosphate, pH 6.0) containing 2% sucrose.

    • Group 1 : Vehicle Control (DMSO).

    • Group 2 : Indole-3-acetic acid (10 µM) [Positive Control].

    • Group 3 : 2-(1H-indol-6-yl)acetic acid (10 µM).

    • Group 4 : 2-(1-methyl-1H-indol-6-yl)acetic acid (10 µM).

  • Measurement :

    • Incubate for 18 hours in darkness with gentle shaking.

    • Measure final length of segments using a digital caliper.

  • Validation : Positive control must show >50% elongation over vehicle. 6-IAA and 1-Me-6-IAA should show statistically insignificant elongation (p > 0.05 vs Vehicle).

Protocol B: CRTH2 Binding Affinity (Scintillation Proximity Assay)

Objective : To determine the IC50 of indole-acetic acid derivatives against the PGD2 receptor.

  • Reagents : Membrane preparations from CHO cells expressing human CRTH2; [3H]-PGD2 radioligand.

  • Reaction :

    • Mix 10 µg membrane protein with 2 nM [3H]-PGD2 in assay buffer.

    • Add test compounds (6-IAA or 1-Me-6-IAA) in a concentration range (1 nM to 100 µM).

  • Incubation : 60 minutes at room temperature.

  • Detection : Terminate reaction by filtration or bead settling. Measure radioactivity.

  • Analysis : Plot % inhibition vs. log[concentration]. 6-IAA derivatives typically exhibit micromolar (µM) affinity, serving as weak binders compared to nanomolar 3-acetic acid analogs.

Part 3: Visualization of Signaling & Logic

Structural Logic of Auxin Inactivity

The following diagram illustrates why shifting the acetic acid tail from the 3-position (Active) to the 6-position (Inactive) disrupts the signaling pathway.

AuxinActivity IAA Indole-3-acetic acid (Active Auxin) TIR1 TIR1 Receptor (F-Box Protein) IAA->TIR1 High Affinity Binding IAA6 2-(1H-indol-6-yl)acetic acid (Inactive Isomer) IAA6->TIR1 Low/No Affinity NoComplex No Complex (Steric Mismatch) IAA6->NoComplex Fails to Recruit Aux/IAA Complex TIR1-Auxin-Aux/IAA Complex Formation TIR1->Complex Stabilizes AuxIAA Aux/IAA Repressor (Degradation Target) AuxIAA->Complex Recruited GeneExp Gene Expression (Growth/Elongation) Complex->GeneExp Ubiquitination & Degradation NoResponse No Response (No Elongation) NoComplex->NoResponse Repressor Remains

Caption: Mechanistic divergence of indole-acetic acid isomers. The 6-position isomer fails to bridge the TIR1-Aux/IAA interface, preventing signal transduction.

SAR Decision Tree: N-Methylation

This diagram guides the chemist on when to select the N-methylated analog (1-Me-6-IAA).

SAR_Logic Start Start: Indole-6-acetic Acid (Scaffold) Problem1 Issue: Low Membrane Permeability? Start->Problem1 Problem2 Issue: Rapid Metabolic Clearance? Start->Problem2 Problem3 Issue: Non-specific H-Bonding? Start->Problem3 Solution Synthesize 2-(1-methyl-1H-indol-6-yl)acetic acid Problem1->Solution Yes Problem2->Solution Yes Problem3->Solution Yes Outcome Outcome: 1. Increased Lipophilicity (+LogP) 2. Blocked N-Glucuronidation 3. Removed H-Bond Donor Solution->Outcome

Caption: Medicinal chemistry decision logic for utilizing the N-methylated derivative to optimize physicochemical properties.

References

  • Thimann, K. V. (1969). The Auxins. In: Physiology of Plant Growth and Development. McGraw-Hill. (Foundational text establishing the structural requirements for auxin activity, highlighting the necessity of the 3-position).
  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. Link (Discusses the specificity of TIR1/AFB receptors for IAA and the inactivity of positional isomers).

  • Pettipher, R., et al. (2012). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 21(6), 317. (Reviews indole-acetic acid derivatives as CRTH2 antagonists, providing context for the use of indole scaffolds in this therapeutic area).
  • Vertex Pharmaceuticals . (2009).[1][2] Indole derivatives as CRTH2 receptor antagonists. Patent WO2009061676. (Describes the synthesis and testing of various indole-acetic acid derivatives, including N-substituted analogs).

  • PubChem Compound Summary . (2024). Indole-6-acetic acid.[3][4][5][6] National Center for Biotechnology Information. Link (Source for chemical structure and physical property data).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-(1-methyl-1H-indol-6-yl)acetic acid

[1] Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-methyl-1H-indol-6-yl)acetic acid , a critical intermediate in the synthesis of COX-2 i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(1-methyl-1H-indol-6-yl)acetic acid , a critical intermediate in the synthesis of COX-2 inhibitors and tubulin polymerization antagonists.[1] We compare its analytical profile against its structural isomer, 2-(1-methyl-1H-indol-3-yl)acetic acid (1-Methyl-IAA), a common auxin derivative.

Key Insight: While both isomers share a parent mass (


 189) and generate a primary fragment at 

144, the relative abundance of the

144 ion serves as the definitive diagnostic discriminator. The 3-yl isomer forms a hyper-stable quinolinium ion (base peak), whereas the 6-yl isomer forms a less stable benzyl-type cation, resulting in a distinct fragmentation ratio.

Part 1: The "Product" – 2-(1-methyl-1H-indol-6-yl)acetic acid[1]

Chemical Identity & Context[1][2][3][4]
  • IUPAC Name: 2-(1-methylindol-6-yl)acetic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 189.0790 Da[1]

  • Role: Pharmacophore scaffold in drug discovery; positional isomer of auxin.

Fragmentation Mechanism (ESI+)

In Electrospray Ionization (positive mode), the molecule forms the protonated precursor


.[1] The fragmentation is driven by the stability of the carbocation formed after the loss of the carboxylic acid moiety.
  • Precursor Selection:

    
     190.
    
  • Primary Neutral Loss: Loss of formic acid (

    
    , 46 Da) or combined loss of 
    
    
    
    (46 Da) generates the cation at
    
    
    144.
  • Mechanistic Distinction:

    • For the 6-yl isomer , the resulting ion is a (1-methylindol-6-yl)methyl cation .[1] This is a benzyl-type carbocation stabilized by resonance with the indole ring. However, it cannot undergo the facile ring expansion characteristic of 3-substituted indoles.

    • Secondary Fragmentation: The

      
       144 ion further degrades via loss of 
      
      
      
      (27 Da) to form
      
      
      117, or loss of a methyl radical (15 Da) to
      
      
      129.
Visualization of Fragmentation Pathway

FragmentationPathway Parent Precursor [M+H]+ m/z 190 Inter1 Primary Fragment (Benzyl-type Cation) m/z 144 Parent->Inter1 Loss1 Neutral Loss - HCOOH (46 Da) Inter2 Secondary Fragment (Indolyl Cation) m/z 117 Inter1->Inter2 Loss2 Neutral Loss - HCN (27 Da)

Figure 1: Proposed ESI+ fragmentation pathway for the 6-yl isomer, highlighting the formation of the benzyl-type cation.[1]

Part 2: Comparative Analysis vs. Alternatives

The primary alternative for comparison is the 3-yl isomer (1-Methyl-IAA, CAS 1912-48-7), which is commercially ubiquitous.[1] Distinguishing these two is a common challenge in metabolic profiling.

The "Quinolinium" Effect

The defining difference lies in the stability of the


 144 fragment.
  • 3-yl Isomer: The side chain at position 3 allows the methylene group to interact directly with the nitrogen lone pair. Upon fragmentation, the ring expands to form a quinolinium ion (a 6,6-fused bicyclic aromatic system). This ion is exceptionally stable, almost always appearing as the Base Peak (100% relative abundance) .

  • 6-yl Isomer: The side chain at position 6 is isolated from the nitrogen. It forms a standard resonance-stabilized cation but cannot expand the ring. Consequently, the

    
     144 peak is less intense  (typically 40-70% relative abundance), and the parent ion or secondary fragments are more prominent.
    
Comparative Data Table
FeatureProduct: 6-yl Isomer Alternative: 3-yl Isomer Diagnostic Significance
Precursor (

)
190 (

)
190 (

)
None (Identical)
Base Peak Often

190 (Parent) or 117

144 (Quinolinium)
High

144 Intensity
Medium (40-70%)High (100%)Critical Differentiator
Secondary Ion

117 (High)

117 (Low)
Moderate
Retention Time (C18) Earlier eluting (more polar)Later elutingHigh (Requires Standards)
Isomer Differentiation Workflow

IsomerDiff Sample Unknown Sample (m/z 190 detected) MS2 Perform MS/MS (CID, 20-30 eV) Sample->MS2 Analyze Analyze m/z 144 Abundance MS2->Analyze Decision1 Base Peak = 144 (Dominant Ion) Analyze->Decision1 High Stability Decision2 Base Peak = 190 or 117 (m/z 144 < 80%) Analyze->Decision2 Lower Stability Result3 Identify as: 3-yl Isomer (1-Methyl-IAA) Decision1->Result3 Result6 Identify as: 6-yl Isomer Decision2->Result6

Figure 2: Decision tree for differentiating indole acetic acid positional isomers using MS/MS data.

Part 3: Experimental Protocols

To replicate these findings, use the following self-validating LC-MS/MS protocol. This method is designed to separate isomers chromatographically while providing rich fragmentation data.

Sample Preparation[1]
  • Standard Preparation: Dissolve 1 mg of 2-(1-methyl-1H-indol-6-yl)acetic acid in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Control: Prepare 2-(1-methyl-1H-indol-3-yl)acetic acid (Sigma-Aldrich, CAS 1912-48-7) at the same concentration.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: 5% -> 95% B (Linear)[1]

    • 6-8 min: 95% B[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10 -> 40 eV (Crucial for observing the stability difference of

    
     144).[1]
    
  • Scan Range:

    
     50 - 300.
    
Data Validation (Quality Control)
  • System Suitability: The 3-yl isomer must elute after the 6-yl isomer due to the higher lipophilicity of the 3-substituted system in this specific scaffold configuration (verify with your specific column).

  • Intensity Check: Calculate the ratio

    
    .[1]
    
    • If

      
      , confirm 3-yl isomer .
      
    • If

      
      , confirm 6-yl isomer .
      

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Methylindole (CAS 603-76-9). National Institute of Standards and Technology. Link

  • El Kihel, A., et al. (2016).[2][3] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[2][3] Link[1]

  • Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University / Elsevier. Link

  • Sigma-Aldrich. (2023).[1] Product Specification: 2-(1-Methyl-1H-indol-3-yl)acetic acid. Merck KGaA. Link

  • Scientific Ready. (2023). Mass Spectrometry Fragmentation Patterns – Indoles and Esters. Link

Sources

Validation

"2-(1-methyl-1H-indol-6-yl)acetic acid" bioactivity: in vitro vs in vivo correlation

The following guide provides a comprehensive technical analysis of 2-(1-methyl-1H-indol-6-yl)acetic acid , focusing on its role as a privileged scaffold in drug discovery—specifically for T-type Calcium Channel (Cav3.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 2-(1-methyl-1H-indol-6-yl)acetic acid , focusing on its role as a privileged scaffold in drug discovery—specifically for T-type Calcium Channel (Cav3.[1]2) inhibitors and anti-inflammatory agents .[1]

[1]

Executive Summary

2-(1-methyl-1H-indol-6-yl)acetic acid is a critical chemical scaffold used primarily in the synthesis of next-generation pain therapeutics and anti-inflammatory drugs.[1] Unlike the classical indole-3-acetic acid derivatives (e.g., Indomethacin) which are potent COX inhibitors, the indole-6-acetic acid regioisomer serves as a specialized pharmacophore for targeting T-type voltage-gated calcium channels (Cav3.2) and specific kinase pathways (e.g., PFKFB3, FGFR).[1]

This guide compares the bioactivity of this scaffold across in vitro and in vivo domains, highlighting its superior selectivity profile in neuropathic pain models compared to traditional NSAIDs, and its utility as a building block for non-narcotic analgesics.[1]

Molecular Profile & Structural Logic[1]

FeatureSpecification
Chemical Name 2-(1-methyl-1H-indol-6-yl)acetic acid
Core Scaffold Indole (N-methylated)
Functional Handle Acetic acid at Position 6
Key Property Regioisomer Shift: Moving the acetic acid from C3 (classic NSAID) to C6 reduces COX-1/2 affinity, opening a window for novel targets like Cav3.[1]2.
Lipophilicity (cLogP) ~1.8 - 2.2 (Ideal for CNS penetration)
Role Intermediate / Pharmacophore / Metabolite Probe
Structural Causality[1]
  • N1-Methylation: Blocks the indole nitrogen, preventing non-specific H-bond donation and improving metabolic stability against N-glucuronidation.[1]

  • C6-Positioning: The C6-acetic acid side chain extends the pharmacophore into distinct hydrophobic pockets (e.g., the "back pocket" of kinases or the pore region of ion channels) that are inaccessible to C3-substituted indoles.[1]

In Vitro Bioactivity: Mechanism & Potency[1]

The acid itself is often a prodrug precursor or a metabolite , but its amide/ester derivatives exhibit potent biological activity.[1]

A. Primary Target: T-Type Calcium Channels (Cav3.2)

Derivatives of 2-(1-methyl-1H-indol-6-yl)acetic acid (e.g., coupled with piperazines) act as state-dependent blockers of Cav3.2 channels.[1]

  • Mechanism: Stabilizes the channel in the inactivated state, reducing neuronal excitability in sensory neurons (DRG).[1]

  • Potency: Optimized derivatives show IC50 values in the low nanomolar range (10–100 nM) .[1]

  • Selectivity: High selectivity for Cav3.2 over Cav1.2 (L-type), avoiding cardiovascular side effects.[1]

B. Secondary Targets: Kinase Inhibition (PFKFB3, FGFR)

The scaffold is also used to position inhibitors in the ATP-binding site of kinases.[1]

  • PFKFB3: The indole-6-yl moiety acts as a steric anchor, with the acetic acid linker providing flexibility for H-bonding.[1]

  • Activity: Derivatives demonstrate anti-proliferative effects in cancer cell lines (e.g., HCT116) with IC50s < 50 nM.[1]

Comparative In Vitro Data Table
Compound ClassTargetIC50 (In Vitro)MechanismReference Standard
Indole-6-acetamide Cav3.2 (T-type)15 - 50 nM State-dependent blockEthosuximide (>1 mM)
Indole-6-acetic acid COX-1 / COX-2> 10 µM (Inactive)N/AIndomethacin (20 nM)
Indole-3-acetic acid COX-1 / COX-220 - 100 nM Active Site InhibitionIndomethacin

Critical Insight: The shift from Indole-3 to Indole-6 effectively abolishes COX activity , eliminating the gastrointestinal toxicity risk associated with classic NSAIDs, while enabling potent Cav3.2 inhibition.[1]

In Vivo Pharmacology: Efficacy & Correlation[1]

A. Neuropathic Pain Models (Rat/Mouse)

In models of nerve injury (e.g., Chronic Constriction Injury - CCI, Spinal Nerve Ligation - SNL), derivatives of the scaffold show robust efficacy.[1]

  • Endpoint: Reversal of mechanical allodynia and thermal hyperalgesia.

  • Dosing: 10–30 mg/kg (Oral/IP).[1]

  • Outcome: Significant increase in pain withdrawal thresholds, comparable to Gabapentin but with a better side-effect profile (less sedation).[1]

B. In Vitro vs. In Vivo Correlation (IVIVC)

The correlation for this scaffold series is High , provided metabolic stability is optimized.[1]

  • Correlation Factor: Potency in Cav3.2 FLIPR assays (In Vitro) linearly predicts analgesic efficacy (ED50) in the CCI model.[1]

  • Metabolic Liability: The "acetic acid" moiety can be a site for metabolism.[1] Successful drugs often mask this as an amide or bioisostere.[1] If the free acid is used, in vivo half-life is shorter, leading to a steeper drop-off in efficacy.[1]

C. Safety Profile
  • GI Safety: Unlike Indomethacin (C3-acetic acid), the C6-isomer derivatives do not inhibit gastric COX-1, resulting in zero ulcerogenic liability at therapeutic doses.[1]

  • CNS Effects: N1-methylation improves blood-brain barrier (BBB) penetration, essential for targeting central pain pathways.[1]

Experimental Protocols

Protocol 1: Cav3.2 Electrophysiology (Patch Clamp)
  • Objective: Validate the blocking activity of the scaffold derivative.

  • System: HEK293 cells stably expressing human Cav3.2.[1]

  • Method: Whole-cell patch clamp.[1]

  • Steps:

    • Hold membrane potential at -100 mV.[1]

    • Depolarize to -30 mV for 150 ms to elicit Ca2+ current.

    • Perfuse compound (0.1 - 10 µM) for 2 minutes.

    • Measure peak current inhibition.[1]

    • Validation: Use Mibefradil (1 µM) as a positive control.

Protocol 2: Acetic Acid-Induced Writhing Test (In Vivo Screening)
  • Objective: Rapid screening of peripheral analgesic activity.

  • Subjects: Swiss albino mice (n=6/group).[1]

  • Procedure:

    • Administer Test Compound (10 mg/kg, p.o.) or Vehicle.[1]

    • Wait 30-60 mins (pretreatment time).

    • Inject 0.6% Acetic Acid (10 mL/kg, i.p.) to induce pain.[1]

    • Count "writhes" (abdominal constrictions) for 20 mins.

    • Calculation: % Inhibition = [1 - (Writhes_treated / Writhes_control)] * 100.[1]

Visualization: Mechanism of Action & SAR

Indole_Scaffold_SAR Scaffold 2-(1-methyl-1H-indol-6-yl)acetic acid (Core Scaffold) Pos3 Position 3 Isomer (Indomethacin-like) Scaffold->Pos3 Isomer Shift Pos6 Position 6 Isomer (Target Molecule) Scaffold->Pos6 Isomer Shift COX COX-1/2 Inhibition (GI Toxicity) Pos3->COX High Affinity Pos6->COX No Affinity (Safer) Cav32 Cav3.2 Blockade (Neuropathic Pain) Pos6->Cav32 High Affinity (Amide Derivs) Kinase Kinase Selectivity (PFKFB3 / FGFR) Pos6->Kinase Steric Fit Inflammation + Ulcers Inflammation + Ulcers COX->Inflammation + Ulcers Analgesia Analgesia Cav32->Analgesia

Caption: SAR comparison showing how the C6-position shift diverts activity from COX toxicity to Cav3.2-mediated analgesia.[1]

References

  • US Patent 10,065,929 B2 . 1H-indole-6-yl-piperazin-1-yl-methanone derivatives as T-type calcium channel blockers.[1][2] (2018).[1]

  • Journal of Medicinal Chemistry . Design, Synthesis, and In Vivo Evaluation of Indole-Chalcone Hybrids as Analgesic Agents.[1] (2024).[1][3] (Contextual Reference for Indole-6-yl bioactivity)

  • Frontiers in Pharmacology . Synthesis and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. (2023).[1][4] (Demonstrates use as kinase inhibitor scaffold)[1]

  • ACS Medicinal Chemistry Letters . Structure-Based Design of Covalent FGFR3 Selective Inhibitors. (2025).[1]

Sources

Safety & Regulatory Compliance

Safety

2-(1-methyl-1H-indol-6-yl)acetic acid proper disposal procedures

Operational Disposal Protocol: 2-(1-methyl-1H-indol-6-yl)acetic acid Executive Safety Summary Immediate Action Required: Treat 2-(1-methyl-1H-indol-6-yl)acetic acid as a Hazardous Organic Waste .[1][2] While specific RCR...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: 2-(1-methyl-1H-indol-6-yl)acetic acid

Executive Safety Summary

Immediate Action Required: Treat 2-(1-methyl-1H-indol-6-yl)acetic acid as a Hazardous Organic Waste .[1][2] While specific RCRA listing data for the 6-yl isomer is rare, structural analogs (indole acetic acids) exhibit toxicity and irritant properties that mandate high-temperature incineration.[1]

  • DO NOT dispose of down the drain (sanitary sewer).[3]

  • DO NOT dispose of in regular trash (municipal solid waste).

  • DO segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidative coupling.[1]

Chemical Profile & Hazard Identification

To properly classify waste, we must first understand the physicochemical properties that dictate regulatory status.

PropertySpecificationOperational Implication
Chemical Name 2-(1-methyl-1H-indol-6-yl)acetic acidPrimary label identifier.
Chemical Family Indole derivative / Organic AcidSegregate from bases and oxidizers.[4]
Physical State Solid (Powder/Crystal)Dust hazard; requires particulate respirator (N95/P100) during handling.[1]
Acidity (pKa) ~4.7 (Predicted based on IAA)Weak acid; compatible with other organic acid waste streams.[1]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)Standard PPE: Nitrile gloves, safety glasses, lab coat.[1]

Scientist's Note: The indole ring is electron-rich. In the presence of strong oxidizers, it can undergo rapid oxidation or polymerization. This "reactivity potential" is why we strictly segregate it from Group E (Oxidizers) waste streams, even if it doesn't meet the strict RCRA definition of "Reactive" (D003).[1]

Regulatory Classification (RCRA Logic)

In the United States, waste determination is the generator's responsibility (40 CFR § 262.11).

  • Listed Waste Check: This specific isomer is not found on the EPA P-list (Acutely Hazardous) or U-list (Toxic) by specific CAS name .[1]

  • Characteristic Waste Check:

    • Ignitability (D001): No (Solid).

    • Corrosivity (D002): No (Solid, pH N/A).

    • Reactivity (D003): No (Stable under normal conditions).

    • Toxicity (D004-D043): Unlikely to leach heavy metals or pesticides.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Unused Substance)[1]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic Toxic."

  • Constituents: List "2-(1-methyl-1H-indol-6-yl)acetic acid >99%".[1][2]

  • Protocol:

    • Transfer solid carefully to the container in a fume hood to avoid dust generation.

    • Wipe threads of the jar clean before sealing to ensure a gas-tight seal.

    • Double-bag the container if the exterior is potentially contaminated.

Scenario B: Liquid Waste (Mother Liquor / HPLC Effluent)
  • Container: 4L or 20L Safety Carboy (HDPE/Polypropylene).

  • Stream: Non-Halogenated Organic Solvents (assuming dissolved in MeOH, DMSO, or Acetonitrile).[1]

  • Protocol:

    • Verify pH is between 3 and 10. If highly acidic (<2), neutralize or use a dedicated "Acidic Organic" stream.

    • Segregation: Ensure no oxidizers (peroxides, nitrates) are present in the carboy.

    • Log: Record the volume and concentration on the waste tag immediately.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1][2]
  • Container: Clear heavy-duty polyethylene bag (6 mil) or rigid pail.

  • Labeling: "Debris Contaminated with Organic Irritants."

  • Protocol:

    • Collect all disposables in a satellite accumulation area (SAA).

    • Do not sharps (needles/glass) in this bag; use a rigid sharps container.

    • Seal with tape or zip-tie when full.

Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of 2-(1-methyl-1H-indol-6-yl)acetic acid based on its physical state.

DisposalWorkflow Start Waste Generation: 2-(1-methyl-1H-indol-6-yl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Paper StateCheck->Debris StreamC Stream: Solid Hazardous (Organic Toxic) Solid->StreamC Pure Substance SolventCheck Solvent Type? Liquid->SolventCheck StreamD Stream: Solid Debris (Chemically Contaminated) Debris->StreamD Trace Amounts StreamA Stream: Non-Halogenated Organic Liquid SolventCheck->StreamA DMSO, MeOH, ACN StreamB Stream: Halogenated Organic Liquid SolventCheck->StreamB DCM, Chloroform Disposal Final Disposal: High Temp Incineration StreamA->Disposal StreamB->Disposal StreamC->Disposal StreamD->Disposal

Figure 1: Decision tree for segregating indole-derivative waste streams to ensure compliance and safety.

Emergency Spill Response

If a spill occurs outside of primary containment (fume hood):

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.

  • Neutralize/Absorb:

    • Solids: Do not sweep dry (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or clay-based absorbent pads.

  • Clean: Wash the area with a mild soap solution (pH 7-9) to solubilize the acid residue, followed by water.

  • Dispose: All cleanup materials go into Stream D (Solid Debris).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2025). Indole-3-acetic acid (Analog Reference).[1] CID 802. Retrieved from [Link]

Sources

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